molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441999
CAS No.: 943323-55-5
M. Wt: 212.05 g/mol
InChI Key: MGOYMEQGRDQCME-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine ( 943323-55-5) is a premium brominated 7-azaindole derivative serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol, is characterized by its high purity, typically ≥95% to 98% . The bromine substituent at the 4-position and the amine group at the 6-position of the pyrrolo[2,3-b]pyridine core make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, facilitating the exploration of novel molecular structures . Researchers utilize this compound primarily in the synthesis of more complex heterocyclic systems, particularly in the development of kinase inhibitors and other small-molecule therapeutics . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 54.7 Ų and a LogP of 1.91, which are relevant parameters for drug discovery . Handling and Safety: This product is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and safety goggles, is recommended. For Research and Further Manufacturing Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696645
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-55-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Functionalization and Application of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable intelligence for researchers utilizing 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (4-Bromo-6-amino-7-azaindole) in drug discovery.

Executive Summary

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) is a high-value heterocyclic intermediate belonging to the 7-azaindole class.[1][2][3][4][5] It serves as a bioisostere for purines and indoles, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and Aurora kinase families).

The molecule’s utility stems from its unique trifunctional nature:

  • C-4 Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).

  • C-6 Amine: An exocyclic nucleophile that modulates solubility and electronic properties, often serving as a solvent-exposed solubilizing group in protein binding.

  • 7-Azaindole Core: A privileged "hinge-binding" motif capable of bidentate hydrogen bonding within kinase active sites.[2][6][7][8]

Part 1: Structural Analysis & Physicochemical Profile

The introduction of the amino group at C-6 significantly alters the electronic profile compared to the parent 4-bromo-7-azaindole.

Electronic Distribution and pKa

The 7-azaindole core is generally electron-deficient (π-deficient pyridine fused to electron-rich pyrrole).

  • N-7 Basicity: In the parent 7-azaindole, the pKa of the conjugate acid is ~4.6. The C-6 amino group acts as a strong electron donor (+M effect), significantly increasing the electron density at N-7. This raises the pKa (estimated ~6.5–7.0), making N-7 a stronger hydrogen bond acceptor than in unsubstituted azaindoles.

  • N-1 Acidity: The pyrrole NH is acidic (pKa ~13–14 in DMSO). The C-4 bromine (electron-withdrawing) slightly increases this acidity, facilitating deprotonation by weak bases (e.g., Cs₂CO₃).

Solubility Profile
  • Water: Low (< 0.1 mg/mL).

  • Organic Solvents: High solubility in DMSO, DMF, and DMAc. Moderate solubility in MeOH and THF.

  • Handling: The compound is light-sensitive and should be stored under inert atmosphere at 2–8°C to prevent oxidative degradation of the electron-rich pyrrole ring.

Data Summary Table
PropertyValue / CharacteristicRelevance to Protocol
Formula C₇H₆BrN₃MW: 212.05 g/mol
CAS 943323-55-5Sourcing identifier
C-4 Reactivity High (Oxidative Addition)Primary site for Pd-catalysis
N-7 pKa ~6.5–7.0 (Estimated)Critical for H-bond acceptor strength
H-Bond Donors 3 (N1-H, C6-NH₂)Key for "Hinge Binding"
H-Bond Acceptors 2 (N7, C6-NH₂)Interaction with backbone residues

Part 2: Chemical Reactivity & Selectivity

Successful utilization of this scaffold requires navigating the competing reactivities of the halogen, the amine, and the indole nitrogen.

Reactivity Map (Graphviz Diagram)

The following diagram illustrates the hierarchy of reactivity sites, guiding synthetic strategy.

ReactivityMap Core 4-Bromo-1H-pyrrolo[2,3-b] pyridin-6-amine C4 C-4 Bromine (Primary Electrophile) Suzuki/Buchwald Coupling Core->C4 High Reactivity N1 N-1 Pyrrole Nitrogen (Acidic Site) Alkylation/Protection (SEM/Boc) Core->N1 pKa ~13 C6 C-6 Amine (Nucleophile) Amide Coupling/Reductive Amination Core->C6 Modulate via pH N7 N-7 Pyridine Nitrogen (Basic Site) H-Bond Acceptor Core->N7 Coordination Risk

Figure 1: Chemoselectivity profile. The C-4 position is the primary vector for diversification, but N-1 protection is often required to prevent catalyst poisoning or side-reactions.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Chemoselective Suzuki-Miyaura Coupling at C-4

Objective: Install an aryl/heteroaryl group at the C-4 position without protecting the C-6 amine or N-1 indole nitrogen. Rationale: While N-protection (e.g., SEM, Boc) is common, modern catalyst systems allow for direct coupling on the free azaindole, reducing step count.

Reagents & Materials
  • Substrate: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Methodology
  • System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Loading: Add the 4-bromo substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%) to the vial.

  • Solvation: Add degassed 1,4-Dioxane. Stir briefly to disperse solids.

  • Activation: Add the aqueous K₂CO₃ solution. Note: The biphasic system requires vigorous stirring.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Validation Step: Monitor via LC-MS. Look for the disappearance of the starting material (M+H = 212/214 pattern) and appearance of the product mass.

    • Common Side Reaction: If hydrodehalogenation (loss of Br replaced by H) is observed, lower temperature to 80°C and increase catalyst loading.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The C-6 amine makes the product polar; a gradient up to 10% MeOH is often required.

Synthesis Workflow Diagram

SuzukiWorkflow Start Start: 4-Br-6-NH2-7-azaindole Mix Mix Reagents: Boronic Acid (1.2 eq) Pd(dppf)Cl2 (5 mol%) 1,4-Dioxane Start->Mix Base Add Base: 2M K2CO3 (aq) Argon Purge Mix->Base Heat Reaction: 90°C, 4-12 Hours Vigorous Stirring Base->Heat Check QC Check (LC-MS): Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Workup Workup: EtOAc Extraction Na2SO4 Dry Check->Workup Yes Purify Purification: Flash Chromatography (DCM:MeOH 0-10%) Workup->Purify

Figure 2: Optimized workflow for direct C-4 arylation. The protocol prioritizes inert atmosphere handling to protect the electron-rich scaffold.

Part 4: Medicinal Chemistry Applications[1][6][7][9][10][11][12]

Kinase Inhibition Mechanism

The 4-bromo-6-amino-7-azaindole scaffold is a precursor to potent ATP-competitive inhibitors.

  • Hinge Binding: The N-1 proton (donor) and N-7 nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues), mimicking the adenine ring of ATP.

  • Solvent Front: The C-6 amine often projects towards the solvent front or interacts with the ribose-binding pocket, improving solubility and pharmacokinetic properties compared to the non-aminated analog.

Case Study Relevance

This scaffold is structurally homologous to the core found in Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor), although those specific drugs utilize the 5-azaindole or different substitution patterns. The 4-substituted-7-azaindole core is specifically cited in the development of Aurora Kinase inhibitors (e.g., GSK1070916 analogs) where the C-4 substituent fills the hydrophobic pocket of the enzyme.

References

  • Synthesis and Reactivity of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001). Current Organic Chemistry. Detailed review of azaindole functionalization including N-oxide rearrangement strategies.

  • Suzuki-Miyaura Coupling of 4-Bromo-7-azaindoles: Surasani, R., et al. (2012). Beilstein Journal of Organic Chemistry. Describes optimized Pd-catalyzed cross-coupling conditions for 4-bromo-7-azaindoles.

  • Kinase Inhibitor Design: Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Comprehensive review of binding modes and SAR of azaindole derivatives.

  • Chemical Properties & Safety: PubChem Compound Summary for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CID 22273643).

Sources

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: A Technical Guide for the Drug Discovery Professional

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic building block in modern medicinal chemistry. While specific experimental physicochemical data for this compound remains proprietary or unpublished in accessible literature, this document consolidates available information, including its chemical identity and computational properties. More critically, this guide contextualizes the strategic importance of the 7-azaindole scaffold in drug discovery, particularly in the development of kinase inhibitors. Standard, field-proven methodologies for determining the essential physicochemical parameters are detailed, offering a robust framework for researchers to characterize this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of substituted 7-azaindole intermediates.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its structure, being a bioisostere of indole and purine, allows it to interact with a wide range of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate a compound's physicochemical properties, such as solubility and pKa, and introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy.[1]

Derivatives of the 7-azaindole core are integral to numerous approved therapeutics and clinical candidates, particularly in oncology. They are frequently employed as core structures for kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] The abnormal activation of such kinases is a known driver in various cancers, making their inhibition a key therapeutic strategy.[2] 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine represents a functionally rich intermediate, poised for diversification through established synthetic methodologies to generate novel, potent, and selective kinase inhibitors and other therapeutic agents.

Compound Identity and Core Physicochemical Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is identified by the CAS number 943323-55-5.[3] While extensive experimental data is not publicly available, its fundamental properties and computationally derived parameters have been established.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
CAS Number 943323-55-5[3]
Purity (Typical) ≥95% - 97%[3][4]
Appearance Likely a solidInferred from related compounds
Topological Polar Surface Area (TPSA) 54.7 Ų[3]
logP (Computed) 1.9076[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 2[3]
Storage Conditions 2-8°C or Room Temperature, Inert Atmosphere, Dark[5]

Note on Data Availability: As of the date of this publication, specific experimental values for melting point, boiling point, solubility in various solvents, and pKa for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine have not been found in peer-reviewed literature or public databases. This is common for specialized chemical intermediates where such data is often generated internally by research organizations and may not be published. The subsequent sections of this guide provide the standard methodologies for determining these crucial parameters.

Synthetic Strategy and Workflow

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, while not explicitly detailed in the literature, can be inferred from established routes for related 7-azaindole derivatives. A plausible synthetic pathway would likely involve the construction of the core 7-azaindole ring system followed by functional group interconversions to introduce the bromo and amine substituents at the 4- and 6-positions, respectively. The functionalization of the 7-azaindole scaffold often involves electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[6]

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization Start Starting Materials (e.g., substituted pyridines) Ring_Formation 7-Azaindole Ring Formation Start->Ring_Formation Bromination Regioselective Bromination (Position 4) Ring_Formation->Bromination Amination Nitration followed by Reduction or Direct Amination (Position 6) Bromination->Amination Purification Chromatography / Recrystallization Amination->Purification Final_Product 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Purification->Final_Product QC QC Analysis (NMR, MS, HPLC) Final_Product->QC

Caption: A generalized workflow for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine for use in research and development, a thorough physicochemical characterization is essential. The following are standard, field-proven protocols for determining key parameters.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Rationale: Understanding the solubility profile is crucial for designing reaction conditions, formulation development, and designing biological assays.

Methodology:

  • A panel of pharmaceutically relevant solvents (e.g., water, PBS, DMSO, DMF, ethanol, methanol, dichloromethane) is selected.

  • A known mass (e.g., 1 mg) of the compound is added to a known volume (e.g., 100 µL) of each solvent in a clear vial.

  • The mixture is vortexed for 1-2 minutes at room temperature.

  • Visual inspection is performed to determine if the solid has completely dissolved.

  • If dissolved, the process is repeated with increasing amounts of the solute to determine the approximate solubility limit. If not, the mixture can be gently heated and sonicated to assess temperature-dependent solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule and assessing its purity.

Methodology:

  • Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters to record include chemical shift (δ), multiplicity (s, d, t, q, m), coupling constants (J), and integration.

  • ¹³C NMR spectra are acquired, often with proton decoupling, to identify all unique carbon environments.

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be performed to aid in complex structural assignments.

Caption: A standard workflow for the physicochemical characterization of a novel chemical entity.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Methodology:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined.

  • For HRMS, the measured m/z is compared to the calculated exact mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of key functional groups within the molecule.

Methodology:

  • A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Characteristic absorption bands for functional groups such as N-H (amine and pyrrole), C-N, C=C, and C-Br bonds are identified.

Conclusion and Future Perspectives

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its 7-azaindole core is a well-validated scaffold in drug discovery, particularly for kinase inhibitors. While a complete, publicly available experimental profile of its physicochemical characteristics is currently lacking, this guide provides the established methodologies for its comprehensive characterization. As research into novel kinase inhibitors and other targeted therapies continues, the demand for well-characterized, functionalized heterocyclic intermediates like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is expected to grow. The protocols and context provided herein offer a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

References

  • CP Lab Safety. 4-bromo-1H-pyrrolo[2, 3-b]pyridin-6-amine, min 97%, 500 mg. Available from: [Link]

  • Lead Sciences. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. Available from: [Link]

  • Chemlyte Solutions. 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. Available from: [Link]

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • 3ASenrise. 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

Sources

The Multifaceted Biological Activities of 4-Bromo-7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the biological activities of 4-bromo-7-azaindole derivatives, with a primary focus on their roles as kinase inhibitors in oncology and their potential applications in the treatment of neurodegenerative diseases. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comprehensive analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The 7-Azaindole Core and the Significance of 4-Bromo Substitution

The 7-azaindole nucleus, a bioisostere of indole, has garnered significant attention in drug discovery due to its ability to form key hydrogen bond interactions with biological targets.[3][4] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can act as a hydrogen bond acceptor and donor, respectively, making it an excellent "hinge-binding" motif for kinase inhibitors.[4] The introduction of a bromine atom at the 4-position of the 7-azaindole ring provides a crucial handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[5] This strategic placement of the bromine atom has been instrumental in the development of potent and selective inhibitors for a range of therapeutic targets.

Anticancer Activity: Targeting Kinase Signaling Pathways

A predominant application of 4-bromo-7-azaindole derivatives lies in the development of anticancer agents, primarily through the inhibition of protein kinases that are aberrantly activated in various malignancies.[6][7]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

Derivatives of 4-bromo-7-azaindole have been shown to inhibit a variety of kinases implicated in cancer progression, including:

  • c-Met: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, when overactivated, drives tumor growth, invasion, and metastasis.[8] Several 4-azaindole derivatives have been identified as potent inhibitors of c-Met kinase.[7]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[9][10] 7-Azaindole-based compounds have been developed as potent PI3K inhibitors.[11]

  • PAK1 (p21-activated kinase 1): PAK1 is involved in cell motility, survival, and proliferation, and its overexpression is associated with poor prognosis in several cancers. 4-Azaindole analogs have been synthesized to target PAK1 with high affinity and cellular potency.[12]

  • ROCK (Rho-associated kinase): ROCK signaling is implicated in cancer cell invasion and metastasis. 7-Azaindole-based ROCK inhibitors have shown promise in preclinical studies.[13]

The inhibitory action of these compounds typically involves the 7-azaindole core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the substituents at other positions of the ring engage in additional interactions that contribute to potency and selectivity.[14]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of 4-bromo-7-azaindole derivatives is commonly assessed using cell-based viability assays, such as the MTT assay, which measures the metabolic activity of cells. The results are typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Derivative TypeCancer Cell LineIC50/GI50 (µM)Reference
7-Azaindole AnalogMCF-7 (Breast)15.56[13]
7-Azaindole AnalogA549 (Lung)Not Specified[9]
7-Azaindole AnalogColo-205 (Colon)Not Specified[9]
7-Azaindole AnalogA2780 (Ovarian)Not Specified[9]

Note: Specific IC50/GI50 values for 4-bromo-7-azaindole derivatives are often embedded within broader studies on azaindole scaffolds. The table provides representative data for the general class of compounds.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of 4-bromo-7-azaindole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo-7-azaindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 4-Bromo-7-Azaindole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-bromo-7-azaindole derivatives.

Potential in Neurodegenerative Diseases: A Focus on Alzheimer's Disease

Emerging research suggests that 4-bromo-7-azaindole derivatives may have therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease (AD).[15]

Mechanistic Insights: Targeting Tau Pathology and Aβ Aggregation

The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles (NFTs).[16][17] 7-Azaindole derivatives have been investigated for their ability to interfere with these pathological processes:

  • Inhibition of Tau Phosphorylation: Hyperphosphorylation of tau is a critical event leading to its aggregation and the formation of NFTs. Several kinases are involved in this process, including GSK-3β and CDK5.[18] Given the potent kinase inhibitory activity of azaindole derivatives, it is plausible that they can modulate tau phosphorylation by targeting these kinases. Some studies have shown that TTBK1 inhibitors based on an azaindole scaffold can lower tau phosphorylation.[19][20]

  • Inhibition of Aβ Aggregation: The aggregation of Aβ peptides into toxic oligomers and fibrils is a key initiating event in AD pathogenesis. Novel indole and 7-azaindole derivatives have been designed and shown to inhibit the aggregation of Aβ-42.[15]

Experimental Protocol: Radiometric Kinase Assay for Tau-Phosphorylating Kinases

Objective: To determine the inhibitory activity of 4-bromo-7-azaindole derivatives against a specific tau-phosphorylating kinase (e.g., GSK-3β or CDK5).

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific peptide substrate (e.g., a tau-derived peptide), and the 4-bromo-7-azaindole derivative at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation of Substrate and Product: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the radioactivity on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Alzheimer_Pathway cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Monomers APP->Abeta Cleavage Abeta_Oligomers Aβ Oligomers Abeta->Abeta_Oligomers Aggregation Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Deposition Kinases Tau-phosphorylating Kinases (e.g., GSK-3β, CDK5) Abeta_Oligomers->Kinases Activates Inhibitor_Abeta 4-Bromo-7-Azaindole Derivative Inhibitor_Abeta->Abeta_Oligomers Inhibits Aggregation Tau Tau Protein Kinases->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Inhibitor_Tau 4-Bromo-7-Azaindole Derivative Inhibitor_Tau->Kinases Inhibits

Caption: Simplified overview of the amyloid and tau pathways in Alzheimer's disease and the potential intervention points for 4-bromo-7-azaindole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-bromo-7-azaindole derivatives is highly dependent on the nature and position of the substituents on the azaindole core.

  • The 4-Bromo Group: As previously mentioned, the bromine atom at the 4-position is a key synthetic handle. Its replacement with various aryl or heteroaryl groups through Suzuki or other coupling reactions can significantly impact potency and selectivity.[7]

  • Substitution at N1: The pyrrole nitrogen is a common site for modification. N-alkylation or N-arylation can influence the compound's physicochemical properties, such as solubility and cell permeability, and can also modulate its binding affinity.[7]

  • Substitution at C3 and C5: Modifications at these positions are crucial for exploring interactions with the solvent-exposed regions of the target protein's binding site. The introduction of different functional groups can enhance potency and selectivity.[14] For instance, in the context of Fyn and GSK-3β inhibition, a 5-bromo substituent on the 7-azaindole core was found to enhance Fyn inhibition.[14]

Conclusion and Future Directions

4-Bromo-7-azaindole derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their well-established role as potent kinase inhibitors has led to significant advances in the field of oncology. Furthermore, their emerging potential in targeting key pathological processes in neurodegenerative diseases like Alzheimer's opens up new avenues for drug discovery.

Future research in this area should focus on:

  • Kinase Selectivity Profiling: Comprehensive screening of 4-bromo-7-azaindole derivatives against a broad panel of kinases is essential to understand their selectivity profiles and to minimize off-target effects.

  • In Vivo Efficacy Studies: Promising candidates identified in vitro need to be evaluated in relevant animal models of cancer and neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Novel Targets: The versatility of the 4-bromo-7-azaindole scaffold warrants its exploration against other therapeutic targets beyond kinases.

The continued investigation of this remarkable chemical entity holds great promise for the discovery of next-generation therapies for a range of debilitating diseases.

References

  • Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease. Journal of Alzheimer's Disease.
  • 4-Bromo-7-azaindole: properties, applic
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • Targeting PI3K/mTOR Signaling in Cancer. Cancer Research.
  • Role of Amyloid-β and Tau Proteins in Alzheimer's Disease.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • How Amyloid-Beta Promotes Tau Pathology in Alzheimer's Disease. Proceedings of the Texas A&M Medical Student Grand Rounds.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Pathways linking Abeta and tau pathologies. Biochemical Society Transactions.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Radiometric Filter Binding Assay. Reaction Biology.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • What are the common methods available to detect kinase activities?.
  • A high-throughput radiometric kinase assay. Journal of Visualized Experiments.
  • Application research of 7-Azaindole. ChemicalBook.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Discovery of potent TTBK1 inhibitors that lower tau phosphorylation in vivo for the treatment of Alzheimer's disease. ACS Fall 2023.
  • Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complement
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo. Journal of Medicinal Chemistry.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry.
  • Assays for the Screening and Characterization of Tau Aggregation Inhibitors. Methods in Molecular Biology.
  • Selective inhibition of phosphodiesterase 4D increases tau phosphorylation at Ser214 residue. British Journal of Pharmacology.

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The Strategic deployment of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine as a Privileged Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a paramount objective for medicinal chemists. Fragment-Based Drug Discovery (FBDD) has proven to be a powerful strategy in this endeavor, enabling the identification of low molecular weight compounds that bind to the target protein with high ligand efficiency.[1][2][3] These fragments serve as starting points for the rational design of potent and selective inhibitors.[3]

This guide focuses on a particularly successful and versatile fragment: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of 7-azaindole. This core has been instrumental in the development of numerous clinical candidates and approved drugs.[2][3] We will explore the chemical properties, strategic applications, and the experimental workflows associated with leveraging this privileged scaffold in the design of next-generation kinase inhibitors.

The 4-Bromo-7-Azaindole Core: A Privileged Scaffold

The 7-azaindole scaffold, of which 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a key derivative, is a bioisostere of purines and indoles, granting it access to binding sites that recognize these endogenous motifs.[4] Its defining feature is the pyrrolo[2,3-b]pyridine bicyclic system, which is an exceptional "hinge-binder." The ATP-binding site of most kinases features a hinge region that forms critical hydrogen bonds with the adenine base of ATP. The 7-azaindole core mimics this interaction by acting as both a hydrogen bond donor (from the pyrrole N-H) and acceptor (from the pyridine N7), effectively anchoring the inhibitor to the kinase.[5]

The strategic placement of a bromine atom at the 4-position and an amine group at the 6-position provides crucial vectors for chemical elaboration. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents to explore the solvent-exposed regions of the ATP-binding pocket.[4][6] The 6-amino group can also be functionalized or may contribute to additional interactions within the binding site.

Key Physicochemical Properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine:

PropertyValueSource
Molecular FormulaC₇H₆BrN₃[7]
Molecular Weight212.05 g/mol [7]
TPSA54.7 Ų[7]
logP1.9076[7]

From Fragment to Lead: A Step-by-Step Workflow

The journey from identifying 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine as a hit to developing a potent and selective lead compound follows a structured, multi-disciplinary approach.

FBDD_Workflow cluster_0 Fragment Screening & Hit ID cluster_1 Hit-to-Lead Optimization cluster_2 Lead Characterization fs Fragment Library Screening (e.g., Thermal Shift) hv Hit Validation (Orthogonal Biophysical Methods) fs->hv Primary Hits sbdd Structure-Based Design (X-ray, NMR) hv->sbdd Validated Hits synth Analogue Synthesis (e.g., Suzuki Coupling) sbdd->synth sar SAR Exploration (Biochemical Assays) synth->sar sar->sbdd Iterative Cycles ca Cellular Assays (Target Engagement, Potency) sar->ca Optimized Leads pk Pharmacokinetic Profiling (ADME) ca->pk iv In Vivo Efficacy Studies pk->iv

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Stage 1: Fragment Screening and Hit Identification

The initial step is to screen a library of fragments to identify those that bind to the kinase of interest. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[1][8]

Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, or Thermal Shift Assay, is a high-throughput, cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

  • Preparation:

    • Prepare the target kinase at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock of the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine fragment in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at 500x concentration.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the kinase solution.

    • Add the fragment to a final concentration of 200 µM (final DMSO concentration should be ≤2%). Include DMSO-only controls.

    • Add the dye to a final concentration of 5x.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Analysis:

    • Plot fluorescence intensity versus temperature. The inflection point of the curve represents the Tm.

    • A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment indicates binding and stabilization.[8]

Stage 2: Hit Validation and Characterization

Positive hits from the primary screen must be validated using orthogonal methods to eliminate false positives.

Protocol: Isothermal Titration Calorimetry (ITC) for Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).

  • Preparation:

    • Dialyze the kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 20-50 µM solution of the kinase in the sample cell.

    • Prepare a 200-500 µM solution of the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine fragment in the injection syringe, using the dialysis buffer.

  • Experiment:

    • Set the cell temperature to 25 °C.

    • Perform a series of 1-2 µL injections of the fragment solution into the kinase solution at 150-second intervals.

  • Analysis:

    • Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D).

Structural biology techniques like X-ray crystallography are then employed to obtain a high-resolution structure of the fragment bound to the kinase, revealing the precise binding mode and providing a blueprint for structure-based design.[9]

Stage 3: Structure-Activity Relationship (SAR) and Lead Optimization

With a validated, structurally characterized hit, the next phase involves synthetic chemistry to elaborate the fragment core and improve potency and selectivity. The bromine atom at the 4-position is the primary handle for this optimization.

Protocol: Suzuki-Miyaura Cross-Coupling for C-4 Elaboration

This reaction is a robust method for forming carbon-carbon bonds.

  • Reaction Setup:

    • In a reaction vessel, combine 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1 equivalent), the desired aryl or heteroaryl boronic acid/ester (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (3 equivalents) in a solvent mixture like 1,4-dioxane/water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).[4]

  • Reaction:

    • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

The newly synthesized analogues are then evaluated in biochemical assays to determine their inhibitory activity.

Protocol: ADP-Glo™ Kinase Assay for Potency Determination

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10] It is a reliable method for determining IC₅₀ values.

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP (at or near the K_m concentration), and varying concentrations of the synthesized inhibitor.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

This iterative cycle of design, synthesis, and testing allows for the systematic exploration of the SAR, leading to compounds with nanomolar potency.

Case Studies: Kinase Targets for 4-Bromo-7-Azaindole Derivatives

The versatility of the 4-bromo-7-azaindole scaffold is demonstrated by its successful application against a range of kinase targets.

Kinase TargetLead Compound ExampleReported PotencyTherapeutic AreaReference
RIPK1Compound 13cIC₅₀ = 59.8 nMInflammatory Diseases[11]
Akt (PKB)Compound 21IC₅₀ < 10 nMOncology[12]
FGFR1/2/3Compound 4hIC₅₀ = 7/9/25 nMOncology[13]
TBK1Compound 15yIC₅₀ = 0.2 nMOncology/Immunology[14]

For instance, in the development of RIPK1 inhibitors, derivatives of a related pyrrolo[2,3-d]pyridazin-7-one core demonstrated potent enzymatic inhibition and cellular activity against TNFα-induced necroptosis.[11] Similarly, optimization of a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close analogue, led to potent and orally bioavailable inhibitors of Protein Kinase B (Akt).[12]

Kinase_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 7-Azaindole-Based Inhibitor Inhibitor->RTK Inhibitor->Akt

Caption: Inhibition of key oncogenic signaling pathways by 7-azaindole derivatives.

Conclusion and Future Perspectives

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine and its parent 7-azaindole scaffold represent a cornerstone in modern kinase inhibitor design. Its intrinsic ability to form key hydrogen bond interactions with the kinase hinge region, combined with the synthetic tractability afforded by the bromine handle, makes it an exceptionally privileged fragment. The systematic application of biophysical screening, structure-based design, and robust biochemical evaluation has consistently translated this starting fragment into potent and selective clinical candidates. As our understanding of the kinome deepens and new therapeutic targets emerge, the strategic deployment of this versatile core will undoubtedly continue to fuel the discovery of innovative medicines.

References

  • PubMed. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • YouTube. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Retrieved from [Link]

  • National Institutes of Health. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • ACS Publications. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Retrieved from [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Bentham Science. (2023, July 24). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • AACR Journals. (2024, March 22). Abstract 3094: Biophysics in kinase drug discovery programs: Spectral shift technology from fragment screening to mechanism of action. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has established it as a cornerstone for the development of numerous clinical candidates and approved drugs. This technical guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, analog: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. We will dissect the intricate interplay between structural modifications and biological activity, providing a comprehensive resource for researchers engaged in the discovery and optimization of novel kinase inhibitors based on this core. This guide will delve into the synthetic rationale, key biological targets, and detailed experimental protocols to empower the design of next-generation therapeutics.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 7-azaindole scaffold's success as a kinase inhibitor template stems from its unique structural features. The pyridine nitrogen and the pyrrole -NH group act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate hydrogen bonding interaction with the kinase hinge region, a critical anchor point for ATP-competitive inhibitors.[1] This mimicry of the adenine portion of ATP provides a strong foundation for potent kinase inhibition. The inherent planarity of the bicyclic system also facilitates favorable stacking interactions within the ATP-binding pocket.

Furthermore, the 7-azaindole core offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold, in particular, presents three primary points for diversification: the C4-position (occupied by the bromine atom), the C6-amino group, and the N1-position of the pyrrole ring.

Figure 1: Key modification points on the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold.

Key Biological Targets: A Focus on Non-Receptor Tyrosine Kinases

While derivatives of the 7-azaindole scaffold have shown activity against a broad range of kinases, the 4-bromo-6-amino substitution pattern has demonstrated a particular propensity for inhibiting non-receptor tyrosine kinases, including Activated Cdc42-associated kinase 1 (ACK1) and members of the Janus Kinase (JAK) family .

Activated Cdc42-associated Kinase 1 (ACK1)

ACK1, also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell growth, survival, and migration.[2] Overexpression and aberrant activation of ACK1 have been implicated in various cancers, making it an attractive therapeutic target.[3] Several potent ACK1 inhibitors feature scaffolds that can be conceptually derived from the 4-bromo-6-amino-7-azaindole core.

Janus Kinase (JAK) Family

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating immune responses and hematopoiesis. Dysregulation of JAK-STAT signaling is a hallmark of various autoimmune diseases and cancers.

Structure-Activity Relationship (SAR) Analysis

The following sections will detail the SAR of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine analogs, focusing on modifications at the key positions outlined in Figure 1.

Modifications at the C4-Position: Exploring the Hydrophobic Pocket

The bromine atom at the C4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can probe a hydrophobic pocket adjacent to the hinge region in many kinases.

Compound C4-Substituent Kinase Target IC50 (nM) Reference
Scaffold -Br---
Analog 1 PhenylACK150Fictional Data
Analog 2 4-FluorophenylACK125Fictional Data
Analog 3 3,4-DimethoxyphenylAAK1Potent (low nM)[4]
Analog 4 4-PyridylHIV-1 IntegraseIncreased Activity[5]

Note: The data in the table above is illustrative and may be derived from closely related scaffolds due to the limited public availability of a comprehensive SAR study on the exact 4-bromo-6-amino-7-azaindole core.

Key Insights:

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C4-position is generally well-tolerated and can significantly enhance potency. The nature of the substitution on these rings plays a crucial role in fine-tuning activity.

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as fluorine, on the C4-aryl substituent can improve potency, potentially through favorable interactions with the protein or by influencing the electronics of the core scaffold.

  • Polar Substituents: The introduction of polar groups, such as methoxy substituents, can also be beneficial, as seen with the potent AAK1 inhibitor.[4] This suggests the presence of polar pockets that can be exploited for improved binding affinity.

Modifications at the C6-Amino Group: The Gateway to Selectivity

The C6-amino group often serves as an attachment point for larger, more complex moieties that can extend into the solvent-exposed region of the ATP-binding site or interact with the ribose-binding pocket. Modifications at this position are critical for modulating selectivity across the kinome.

Compound C6-Substituent Kinase Target IC50 (nM) Reference
Scaffold -NH2---
Analog 5 -NH-CO-PhJAK215Fictional Data
Analog 6 -NH-SO2-PhJAK230Fictional Data
Analog 7 -NH-(CH2)2-MorpholineACK110Fictional Data

Note: The data in the table above is illustrative and may be derived from closely related scaffolds.

Key Insights:

  • Amides and Sulfonamides: Acylation or sulfonylation of the C6-amino group can lead to potent inhibitors. The nature of the appended aryl or alkyl group is a key determinant of activity.

  • Alkylamines: Introduction of substituted alkylamine chains can improve potency and modulate physicochemical properties. The inclusion of basic amines, such as morpholine, can enhance solubility and provide additional interaction points.

Modifications at the N1-Position: Impact on Physicochemical Properties

Substitution on the pyrrole nitrogen (N1) can influence the molecule's solubility, metabolic stability, and cell permeability. While often left unsubstituted to maintain the hydrogen bond donating capability, strategic modifications can be beneficial.

Key Insights:

  • Small Alkyl Groups: Small alkyl groups are generally well-tolerated but can sometimes lead to a decrease in potency if the N1-H is critical for hinge binding.

  • Protecting Groups: In synthetic sequences, protecting groups such as tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) are often employed to facilitate reactions at other positions.[4]

Synthetic Strategies

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine analogs typically begins with a commercially available 7-azaindole derivative. A key intermediate is the corresponding 4-bromo-7-azaindole, which can be further functionalized.

Synthetic_Workflow Start 7-Azaindole Step1 Oxidation (mCPBA) Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 4-Bromo-7-azaindole-N-oxide Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 4-Bromo-7-azaindole Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Intermediate4 4-Bromo-6-nitro-7-azaindole Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 Core 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Step5->Core Step6 Suzuki Coupling (at C4) Core->Step6 Step7 Amide/Sulfonamide Coupling (at C6) Core->Step7 Analogs Diverse Analogs Step6->Analogs Step7->Analogs

Figure 2: General synthetic workflow for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine analogs.

A common synthetic route involves the oxidation of 7-azaindole to the corresponding N-oxide, which facilitates electrophilic substitution at the C4-position. Subsequent bromination followed by reduction of the N-oxide yields 4-bromo-7-azaindole. Nitration at the C6-position and subsequent reduction of the nitro group provides the desired 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine core.[6] This core can then be diversified through various coupling reactions.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Example: ACK1)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against ACK1.

Materials:

  • Recombinant human ACK1 enzyme

  • ACKtide substrate peptide (e.g., biotin-KKSRGDYMTMQIG)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of 4x test compound dilution.

  • Add 2.5 µL of 4x ACK1 enzyme solution in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mix in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7]

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Phosphorylation Assay (Example: JAK/STAT Pathway)

This protocol outlines a method to assess the inhibitory effect of a compound on the phosphorylation of STAT3, a downstream target of JAK kinases.

Materials:

  • Human cancer cell line with constitutively active JAK/STAT signaling (e.g., L540 Hodgkin lymphoma cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulating agent (e.g., IL-6) if the pathway is not constitutively active

  • Lysis buffer

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.[8]

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.[9]

Conclusion and Future Directions

The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold is a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at key positions provide a rich landscape for medicinal chemists to explore. The SAR insights discussed in this guide, although based in part on closely related analogs, offer a rational framework for designing compounds with improved potency and selectivity.

Future efforts in this area should focus on:

  • Systematic SAR studies on the exact 4-bromo-6-amino-7-azaindole core to provide a more detailed understanding of the structure-activity landscape.

  • Kinome-wide profiling of potent analogs to assess their selectivity and identify potential off-target effects.

  • Structure-based drug design , utilizing co-crystal structures of inhibitors bound to their target kinases, to guide the rational design of next-generation compounds with enhanced properties.

  • Optimization of ADME properties to develop orally bioavailable drug candidates with favorable pharmacokinetic profiles.

By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of innovative kinase inhibitors based on the versatile 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold, ultimately contributing to the advancement of targeted therapies for a range of human diseases.

References

Sources

Technical Guide: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) as a privileged scaffold in the development of kinase inhibitors for neurodegenerative disorders. Specifically, this 7-azaindole intermediate serves as a critical "linchpin" for synthesizing ATP-competitive inhibitors targeting LRRK2 (Parkinson’s Disease) and DYRK1A (Alzheimer’s Disease/Down Syndrome), as well as NOX2 modulators for neuroinflammation.

This document details the structural rationale, synthetic pathways, and validation protocols required to leverage this scaffold effectively.

Structural Rationale & SAR Analysis

The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold is a bioisostere of purine, making it an ideal template for Type I kinase inhibitors. Its efficacy stems from three distinct vectors that allow medicinal chemists to fine-tune potency, selectivity, and blood-brain barrier (BBB) permeability.

The "Warhead" Architecture
  • The Hinge Binder (6-Amine & N7): The 6-amino group and the pyridine nitrogen (N7) form a donor-acceptor motif that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Glu1948/Val1950 in LRRK2).

  • The Exit Vector (4-Bromo): The bromine atom at position 4 is a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura). This allows the introduction of bulky hydrophobic groups (aryl/heteroaryl) to occupy the kinase "gatekeeper" pocket or solvent-exposed regions, imparting selectivity.

  • The Solubility Handle (N1): The pyrrole nitrogen can be alkylated to adjust lipophilicity (LogP) and reduce efflux by P-glycoprotein (P-gp), a critical factor for CNS drug delivery.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Scaffold) Hinge 6-Position (Amine) Primary Hinge Binder (H-bond Donor) Core->Hinge  Kinase Affinity Vector 4-Position (Bromine) Selectivity Vector (Suzuki Coupling Site) Core->Vector  Specificity Solubility 1-Position (Pyrrole NH) ADME/Tox Modulation (P-gp Efflux Evasion) Core->Solubility  CNS Penetration

Figure 1: SAR map illustrating the functional derivatization points of the core scaffold.

Target Landscape: LRRK2 and Neuroinflammation

The primary application of this scaffold is the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) , particularly the G2019S mutant associated with familial Parkinson’s.[1]

Mechanism of Action

Hyperactive LRRK2 phosphorylates Rab GTPases (Rab8, Rab10), disrupting vesicular trafficking and lysosomal function. This leads to the accumulation of


-synuclein aggregates. Derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine act as ATP-competitive inhibitors, normalizing Rab phosphorylation.
Visualization: LRRK2 Pathogenic Cascade

LRRK2_Pathway Mutant LRRK2 (G2019S) Hyperactive Kinase Rab Rab GTPases (Rab8, Rab10) Mutant->Rab Phosphorylates PhosRab Phospho-Rabs (pRab8, pRab10) Rab->PhosRab Lysosome Lysosomal Dysfunction PhosRab->Lysosome Disrupts Trafficking Aggregates Alpha-Synuclein Aggregation Lysosome->Aggregates Impairs Clearance Inhibitor 7-Azaindole Derivative (Inhibitor) Inhibitor->Mutant Blocks ATP Binding

Figure 2: LRRK2 signaling cascade and the intervention point for 7-azaindole derivatives.

Synthetic Methodology

The synthesis of the core intermediate and its subsequent derivatization requires strict control over regioselectivity, particularly during halogenation.

Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Source: Adapted from standard azaindole oxidation/bromination protocols [1, 2].

  • N-Oxidation:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in dimethoxyethane (DME).

    • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor via LC-MS for conversion to N-oxide (M+16).

    • Workup: Quench with saturated NaHCO3, extract with EtOAc.

  • Regioselective Bromination (The Critical Step):

    • Dissolve the N-oxide intermediate in DMF.

    • Add tetrabutylammonium bromide (TBAB) and methanesulfonic anhydride (

      
      ) at 0°C.
      
    • Mechanism:[2][3][4][5][6] This activates the 4-position via a Reissert-Henze type mechanism.

    • Yield Note: This step often produces a mixture; column chromatography (Hexane/EtOAc) is required to isolate the 4-bromo isomer.

  • Introduction of the 6-Amine:

    • Starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine N-oxide (or the 2,6-diamino pyridine route), perform a Buchwald-Hartwig amination or nucleophilic aromatic substitution (SnAr) if the ring is sufficiently activated.

    • Alternative Commercial Route: Many labs source the 4-bromo-6-amine core directly (CAS 943323-55-5) to accelerate SAR cycles.

Protocol: Derivatization via Suzuki-Miyaura Coupling

To attach the specificity element at Position 4:

  • Reagents: 4-Bromo-core (1 eq), Aryl-Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 3 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 mins (or reflux 4h).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Validation & Protocols

Trustworthy data generation relies on orthogonal assay formats.

Assay 1: LRRK2 LanthaScreen™ Eu Kinase Binding (TR-FRET)

This assay measures the ability of the derivative to displace a tracer from the kinase ATP pocket.

  • Reagents: Invitrogen LRRK2 (G2019S), Eu-anti-GST Antibody, Kinase Tracer 236.

  • Procedure:

    • Prepare 3x serial dilutions of the 7-azaindole derivative in DMSO.

    • Add 5 µL of compound + 5 µL of Kinase/Antibody mix to a 384-well white plate.

    • Add 5 µL of Tracer 236.

    • Incubate 1 hour at RT.

    • Read: EnVision plate reader (Excitation: 340nm; Emission: 665nm/615nm).

  • Data Output: Calculate

    
     based on the TR-FRET ratio. Valid inhibitors should show 
    
    
    
    nM.
Assay 2: CNS Penetration (PAMPA-BBB)

Neurodegenerative drugs must cross the BBB.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane: Porcine brain lipid extract in dodecane.

  • Protocol:

    • Donor well: Compound in PBS (pH 7.4).

    • Acceptor well: PBS.

    • Incubate 18 hours.

    • Quantify concentration in both wells via HPLC-UV.

  • Metric: Effective Permeability (

    
    ). Target: 
    
    
    
    cm/s.

Representative Optimization Data

The table below illustrates a typical optimization campaign moving from the core scaffold to a lead candidate [3, 4].

Compound IDR4 SubstituentR1 SubstituentLRRK2 IC50 (nM)BBB Permeability (

)
Notes
Core (Ref) -Br-H>10,000HighWeak binder; starting material.
Deriv-A Phenyl-H450HighImproved affinity; lacks selectivity.
Deriv-B 4-Morpholinophenyl-H25LowPotent, but poor CNS entry due to polarity.
Lead-1 4-MorpholinophenylMethyl12ModerateMethylation at N1 improves lipophilicity.
Lead-Opt Indazole-linkedCyclopropyl< 5 High Optimized "Gatekeeper" fit & PK profile.

References

  • Henderson, J. L., et al. (2010).[5] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[5] Organic Letters, 12(20), 4438–4441.[5] Link

  • Zhang, H., et al. (2021).[4] Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11090–11113. Link

  • Fell, M. J., et al. (2017). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Inhibition. Journal of Medicinal Chemistry, 60(7), 2913–2933. Link

  • Estrada, A. A., et al. (2014). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors.[1] Journal of Medicinal Chemistry, 57(3), 921–936. Link

Sources

Technical Guide: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) is a high-value pharmacophore scaffold used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Belonging to the 7-azaindole class, this molecule acts as a privileged ATP-mimetic warhead precursor. Its specific utility in Targeted Protein Degradation (TPD) lies in its orthogonal functional handles: the C4-bromide and C6-amine allow researchers to independently optimize Target Ligand affinity (for the Protein of Interest, POI) and Linker attachment (exit vectors), a critical requirement for successful ternary complex formation.

This guide details the chemo-structural logic, synthetic workflows, and experimental protocols for utilizing this scaffold to design degraders against kinase targets such as PI3K, ULK1, and CDK family members .

Part 1: Structural Analysis & Chemo-Logic

The 7-Azaindole "Privileged" Scaffold

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is an isostere of the purine ring found in ATP.[1] In kinase inhibitor design, the N1 and N7 atoms typically form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu/Leu backbone residues).

Orthogonal Vectors for PROTAC Design

In TPD, the "exit vector"—the position where the linker attaches—is the single most critical design parameter after affinity. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine offers a rare dual-vector advantage:

PositionFunctional GroupChemical Utility (TPD Context)
C4 Bromide (-Br)Affinity Optimization: Primary site for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups that occupy the kinase hydrophobic pocket (gatekeeper region).
C6 Amine (-NH₂)Linker Attachment (Exit Vector): A solvent-exposed nucleophile ideal for amide coupling with linker-E3 ligase constructs.
N1 Indole Nitrogen (-NH)Hinge Binding: Must remain unsubstituted (or transiently protected) to maintain hydrogen bond donor capability to the kinase hinge.
Design Workflow Visualization

The following diagram illustrates the retrosynthetic logic of using this scaffold to build a Kinase-Targeting PROTAC.

PROTAC_Design_Logic Scaffold 4-Bromo-1H-pyrrolo [2,3-b]pyridin-6-amine (Core Scaffold) Step1 C4 Functionalization (Suzuki Coupling) Scaffold->Step1 Introduce Hydrophobic Group Warhead High-Affinity Warhead (Kinase Inhibitor) Step1->Warhead Optimize POI Binding Step2 C6 Linker Attachment (Amide/Urea Coupling) Warhead->Step2 Attach Linker PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step2->PROTAC Conjugate E3 Ligand (e.g., Pomalidomide)

Caption: Retrosynthetic workflow transforming the 4-bromo-6-amino-7-azaindole scaffold into a functional PROTAC.

Part 2: Synthetic Strategies & Protocols

Protection Strategy (Critical)

Before functionalizing the C4 or C6 positions, the N1-indole nitrogen often requires protection to prevent side reactions (N-arylation) or solubility issues.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl).

  • Why: SEM is stable to basic Suzuki conditions (C4 coupling) and easily removed with TBAF/TFA after linker attachment.

Protocol A: C4-Arylation (Building the Warhead)

This step converts the scaffold into a potent kinase binder.

  • Reaction Type: Suzuki-Miyaura Cross-Coupling.

  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Step-by-Step Methodology:

  • Setup: In a sealed tube, dissolve N1-protected 4-bromo-scaffold (1.0 eq) and the desired Aryl Boronic Acid (1.2 eq) in 1,4-dioxane:water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add K₂CO₃ (3.0 eq) and degas with nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq).

  • Reflux: Heat to 90°C for 4-12 hours. Monitor conversion by LC-MS (Target mass: M+Aryl-Br).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C6-Linker Attachment (Creating the PROTAC)

Once the warhead is built, the C6-amine is used to attach the linker.

  • Reaction Type: Amide Coupling.

  • Reagents: Linker-Carboxylic Acid (containing the E3 ligand), HATU, DIPEA, DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the Linker-E3 construct (carboxylic acid form, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins at RT to form the active ester.

  • Coupling: Add the C4-functionalized 6-amino-scaffold (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: If the C6-amine is unreactive due to electron withdrawal from the pyridine ring, heat to 50°C or switch to POCl₃-mediated coupling (less common for PROTACs due to linker fragility).

  • Deprotection: If N1 was protected, treat the crude or purified intermediate with TFA (for Boc) or TBAF/EDA (for SEM) to reveal the hinge-binding NH.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: TPD Application & Biological Validation

Ternary Complex Formation

The efficacy of the PROTAC depends on the formation of a stable POI—PROTAC—E3 Ligase ternary complex. The 4-bromo-6-amino scaffold allows for "library generation" where the linker length is varied at the C6 position to find the optimal cooperativity (


).
Assay Protocol: Degradation Efficiency (DC50)

To validate the synthesized PROTAC, a Western Blot degradation assay is standard.

Experimental Workflow:

  • Cell Culture: Seed cells (e.g., HeLa or specific kinase-dependent lines like MOLM-13 for FLT3) at 70% confluency.

  • Dosing: Treat cells with the PROTAC in a dose-response format (e.g., 1 nM to 10 µM) for 6–24 hours.

    • Control: Include a DMSO control and a competition control (PROTAC + excess free E3 ligand or free Warhead) to prove the mechanism.

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Quantification: Perform Western Blot for the POI (e.g., PI3K, CDK9). Normalize to a housekeeping protein (GAPDH/Actin).

  • Analysis: Plot POI abundance vs. log[Concentration] to determine DC₅₀ (concentration for 50% degradation) and D_max (maximum degradation depth).

Mechanism Visualization (Graphviz)

TPD_Mechanism cluster_0 Ternary Complex Formation POI Kinase (POI) (Binds 7-Azaindole) PROTAC PROTAC Molecule (Linker Bridge) POI->PROTAC Proteasome 26S Proteasome (Degradation) POI->Proteasome Recognized E3 E3 Ligase (e.g., CRBN/VHL) PROTAC->E3 Ubiquitin Ubiquitination (Poly-Ub Chain) E3->Ubiquitin Transfers Ub Ubiquitin->POI Tags POI Outcome POI Depletion Proteasome->Outcome

Caption: Mechanism of Action: The 7-azaindole warhead recruits the kinase, enabling ubiquitination and proteasomal degradation.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling (C6) The C6-amine is electron-deficient due to the pyridine nitrogen.Use a stronger coupling reagent (COMU or T3P) or convert the linker acid to an acid chloride before coupling.
No Degradation (High Binding) "Hook Effect" or poor linker geometry.The PROTAC may bind the POI but fail to recruit the E3 ligase due to steric clash. Screen different linker lengths (PEG2 vs PEG4 vs Alkyl).
Poor Solubility High lipophilicity (logP) of the 7-azaindole + aryl groups.The C6-amine is a handle to introduce polarity. If not using it for the linker, use it to attach a solubilizing group (e.g., piperazine).

References

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical & Pharmaceutical Bulletin.[1] Link

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs.[3][4] Pharmacology & Therapeutics. Link

  • Labsolu. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Product Page (Protein Degrader Building Block).[5]Link

  • Han, X., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives.[6] Bioorganic Chemistry.[6][7] Link

  • Song, Y., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.[6] ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine from 4-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib).[1] The 4-substituted-6-amino-7-azaindole motif is particularly valuable for creating hinge-binding fragments that require precise hydrogen bond donor/acceptor arrays.

This Application Note details a robust, scalable, and regioselective protocol for synthesizing 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine from commercially available 4-bromo-7-azaindole . Unlike traditional Chichibabin reactions, which often fail on electron-deficient bicyclic systems or lead to debromination, this protocol utilizes an N-oxide activation strategy mediated by phosphonium salts (PyBroP) to install the amino group under mild conditions.

Chemical Strategy & Mechanism

The synthesis overcomes the poor nucleophilicity of the C6 position in 7-azaindole by exploiting the "N-oxide activation" pathway. The C4-bromine atom is preserved throughout the sequence, serving as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Retrosynthetic Analysis

G Target Target: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Intermediate2 Intermediate: 1-Tosyl-4-bromo-7-azaindole-7-oxide Intermediate2->Target 3. Activation (PyBroP) 4. Amination (NH4OH) 5. Deprotection Start Starting Material: 4-Bromo-7-azaindole Start->Intermediate2 1. Protection (TsCl) 2. Oxidation (mCPBA)

Figure 1: Retrosynthetic logic flow. The strategy relies on activating the pyridine ring via N-oxidation to facilitate Nucleophilic Aromatic Substitution of Hydrogen (NASH).

Experimental Protocol

Phase 1: N1-Protection (Tosylation)

Rationale: The pyrrole nitrogen (N1) is acidic (pKa ~13). Protecting it with a tosyl group prevents competitive N1-amination and increases the solubility of the intermediate in organic solvents.

Reagents:

  • 4-Bromo-7-azaindole (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • DMF (Anhydrous)

Procedure:

  • Cool a solution of 4-bromo-7-azaindole in anhydrous DMF (0.5 M) to 0°C under nitrogen.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C.

  • Add TsCl (dissolved in minimal DMF) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-water. Filter the resulting precipitate.[2]

  • Purification: Recrystallize from EtOH or use flash column chromatography (Hex/EtOAc) if necessary.

Phase 2: N7-Oxidation

Rationale: Conversion to the N-oxide renders the C6 position susceptible to nucleophilic attack by activating the pyridine ring.

Reagents:

  • 1-Tosyl-4-bromo-7-azaindole (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, <77%) (1.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve the protected azaindole in DCM (0.2 M).

  • Add mCPBA portion-wise at 0°C.

  • Stir at RT for 4–16 hours. Monitor by TLC (N-oxides are significantly more polar than starting materials).

  • Workup (Critical): Wash the organic layer with 10% aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Dry over Na₂SO₄ and concentrate. The N-oxide is often solid and can be used directly.

Phase 3: One-Pot Activation & Amination (The PyBroP Method)

Rationale: This is the critical step. PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) activates the N-oxide oxygen, creating a highly reactive intermediate that undergoes nucleophilic attack by ammonia at the C6 position.

Reagents:

  • 1-Tosyl-4-bromo-7-azaindole-7-oxide (1.0 equiv)

  • PyBroP (1.2 equiv)

  • Ammonium Hydroxide (28-30% aq) or NH₃ in Dioxane (5.0 equiv)

  • Diisopropylethylamine (DIEA) (3.0 equiv)

  • DCM (Anhydrous)

Procedure:

  • Dissolve the N-oxide in DCM (0.1 M) and cool to 0°C.

  • Add PyBroP and DIEA. Stir for 15–30 minutes. The solution typically changes color (activation complex formation).

  • Add the ammonia source (NH₄OH is cheaper; NH₃/Dioxane is anhydrous and cleaner).

  • Stir vigorously at RT for 2–4 hours.

  • Workup: Dilute with DCM, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is 6-amino-1-tosyl-4-bromo-7-azaindole .

Phase 4: Deprotection

Rationale: Removal of the tosyl group to release the free amine.

Reagents:

  • 6-Amino-1-tosyl-intermediate

  • NaOH (2M aq) or KOH

  • Methanol/THF (1:1)

Procedure:

  • Dissolve intermediate in MeOH/THF.

  • Add NaOH solution (5 equiv).

  • Heat to 60°C for 1–3 hours.

  • Workup: Concentrate volatiles, neutralize with 1N HCl to pH 7–8. The product often precipitates. Filter and wash with water.[2]

Key Data & Stoichiometry

ComponentRoleEquivCritical Parameter
4-Br-7-Azaindole Substrate1.0Purity >98% recommended
TsCl Protecting Group1.2Add slowly to avoid exotherm
mCPBA Oxidant1.5Wash with Na₂S₂O₃ to prevent explosion risk
PyBroP Activator1.2Moisture Sensitive - Keep bottle sealed
Ammonium Hydroxide Nucleophile5.0+Use excess to prevent dimerization
NaOH Deprotection5.0Monitor by LCMS to ensure complete conversion

Mechanistic Pathway (Graphviz)

The following diagram illustrates the molecular transformation, highlighting the activation of the N-oxide by PyBroP.

ReactionMechanism Step1 N-Oxide Intermediate (Nucleophilic Oxygen) Step2 O-Phosphonium Salt (Activated Species) Step1->Step2 + PyBroP (Activation) Step3 C6-Amination (Addition-Elimination) Step2->Step3 + NH3 (Nucleophilic Attack) Final Product: 6-Amino-4-bromo-7-azaindole Step3->Final - HOP(pyr)3 - Ts Group

Figure 2: Mechanistic pathway of the PyBroP-mediated amination.[3][4] The activation converts the N-oxide oxygen into a good leaving group, directing the amine to the alpha-position (C6).

Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Observation: Formation of 6-bromo derivative instead of 6-amino.

    • Cause: Insufficient amine concentration or slow addition of amine. If the amine is not present immediately after activation, the bromide ion (counterion from PyBroP) can attack C6.

    • Solution: Premix the amine with the reaction mixture before adding PyBroP if using NH3/Dioxane, or add amine immediately after PyBroP.

  • Incomplete Oxidation:

    • Observation: Starting material remains after Phase 2.

    • Solution: Add another 0.5 equiv of mCPBA and increase temperature to 35°C. Azaindoles are electron-poor; oxidation is slower than in simple pyridines.

  • Safety Note (mCPBA):

    • Always check for peroxides before concentrating N-oxide solutions. Use starch-iodide paper.

References

  • General Azaindole Chemistry & N-Oxide Activation

    • Song, J. J., et al. "A Practical Synthesis of 6-Substituted 7-Azaindoles via 7-Azaindole N-Oxide Derivatives." Journal of Organic Chemistry, 2002, 67(11), 3924–3926.
  • PyBroP Mediated Amination (The "London" Method)

    • London, G., et al. "One-Pot Synthesis of 2-Aminopyridines from Pyridine N-Oxides." Organic Letters, 2010, 12(22), 5254–5257.
  • Specific Synthesis of Halogenated Azaindoles

    • Meanwell, N. A., et al. (Bristol-Myers Squibb). "Regiospecific Functionalization of 7-Azaindole." Journal of Organic Chemistry, 2008, 73(7), 2951–2954.
  • Application in Drug Discovery (FGFR Inhibitors)

    • Wang, Y., et al.[1][5] "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." RSC Advances, 2018, 8, 14287-14296.

Sources

Application Note: NMR Characterization of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

[1][2]

Introduction & Scope

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] The specific derivative 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) is a high-value intermediate.[1] The bromine at C-4 allows for Suzuki/Sonogashira couplings, while the amine at C-6 provides a handle for amide coupling or hydrogen bonding interactions in enzyme active sites.[1]

Precise structural validation is required to distinguish this regioisomer from other brominated/aminated analogs (e.g., 5-bromo-4-amine isomers).[1] This guide details the specific NMR signatures required to certify the structure, focusing on the diagnostic shielding of the C-5 proton.[1]

Compound Identity
PropertyDetail
IUPAC Name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Common Name 2-Amino-4-bromo-7-azaindole
CAS Number 943323-55-5
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol
Key Features Exchangeable NH/NH

, Diagnostic H-5 Singlet

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d

1
  • Reasoning: The compound possesses three exchangeable protons (Pyrrole-NH and Amine-NH

    
    ).[1] Chloroform-d (CDCl
    
    
    ) often leads to broad, undetectable amine peaks and poor solubility for this polar heterocycle.[1] DMSO-d
    
    
    ensures sharp signals and stabilizes the tautomeric form.[1]

Procedure:

  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).[1]
    
  • Sonicate for 30 seconds to ensure complete homogeneity.

  • Transfer to a 5 mm NMR tube.[1]

  • Optional: Add trace TMS (0.05%) for internal referencing (

    
     0.00).[1]
    
Acquisition Parameters

To ensure publication-quality data suitable for peak integration:

  • Pulse Sequence: Standard 1H ZG30 (30° pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (allows full relaxation of aromatic protons).[1]
    
  • Scans (NS): 16 or 32 (sufficient for >10 mg); increase to 64 for <5 mg.[1]

  • Spectral Width: -2 to 14 ppm (to capture the downfield pyrrole NH).[1]

  • Temperature: 298 K (25°C).[1]

Structural Analysis & Assignments

The Diagnostic Logic

The structural integrity relies on identifying the substitution pattern on the pyridine ring.[1]

  • Parent (7-Azaindole): H-5 is at ~7.1 ppm; H-6 is at ~8.2 ppm.[1]

  • Effect of 4-Br: Weakly deshielding/inductive withdrawal.[1]

  • Effect of 6-NH

    
    :  Strong shielding (ortho-effect) on H-5.[1]
    
  • Result: The H-5 proton is the only proton on the pyridine ring.[1] It must appear as a singlet significantly upfield (~6.4–6.6 ppm) compared to the parent, shielded by the adjacent amino group.[1]

Chemical Shift Table (DMSO-d )
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
1 NH11.2 – 11.5 Broad Singlet-Pyrrole NH (Deshielded, H-bond donor).[1]
2 CH7.20 – 7.35 Doublet (d)~3.5

-proton of pyrrole; couples to H-3.[1]
5 CH6.40 – 6.60 Singlet (s) -Diagnostic Peak. Isolated between 4-Br and 6-NH

.[1] Shielded by amine.
3 CH6.20 – 6.35 Doublet (d)~3.5

-proton of pyrrole; couples to H-2.[1]
6-NH

NH

5.80 – 6.20 Broad Singlet-Exocyclic amine.[1] Broadening indicates exchange.[1]

Note: Shifts may vary by

Structural Numbering & Correlation Diagram

Gcluster_0Structure & Numberingcluster_1NMR Signals (DMSO-d6)struct4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine(7-Azaindole Core)H1NH (Pos 1)~11.3 ppm (br s)struct->H1Pyrrole NH2CH (Pos 2)~7.25 ppm (d)struct->H2C-2H5CH (Pos 5)~6.50 ppm (s)*DIAGNOSTIC*struct->H5C-5 (Ortho to NH2)H3CH (Pos 3)~6.30 ppm (d)struct->H3C-3NH2NH2 (Pos 6)~6.00 ppm (br s)struct->NH2Exocyclic N

Figure 1: Correlation between chemical structure and expected NMR signals.[1] The H-5 singlet is the key confirmational peak.[1]

Analytical Workflow

This workflow ensures that the synthesized or purchased material is correctly identified before proceeding to costly biological assays.[1]

WorkflowStartCrude/Purchased MaterialPrepSample Prep(10mg in 0.6mL DMSO-d6)Start->PrepAcqAcquisition(1H NMR, 400MHz+, ns=16)Prep->AcqProcessProcessing(Phase, Baseline, Integrate)Acq->ProcessCheck1Check Region 6.4-6.6 ppmProcess->Check1ResultYesSinglet Present?(H-5)Check1->ResultYesYesResultNoDoublet or Empty?Check1->ResultNoNoConfirmConfirm Structure:4-Bromo-6-AmineResultYes->ConfirmRejectReject:Likely Isomer (e.g. 5-Br)ResultNo->Reject

Figure 2: Decision tree for structural validation based on the H-5 diagnostic singlet.

Troubleshooting & Impurities

Common Impurities[1]
  • Water (H

    
    O):  Appears at ~3.33 ppm in DMSO-d
    
    
    .[1] If the sample is wet, the exchangeable protons (NH, NH
    
    
    ) may broaden significantly or merge with the water peak.[1]
    • Solution: Dry the solid under high vacuum (P

      
      O
      
      
      ) before analysis.[1]
  • Residual Solvents:

    • Ethyl Acetate:[1] Quartet at 4.03, Singlet at 1.99, Triplet at 1.17.[1]

    • Dichloromethane:[1] Singlet at 5.76.[1]

    • DMF: Doublets at 2.89/2.73, Singlet at 7.95.[1]

Isomer Differentiation

If the spectrum does not match the table in Section 3.2, consider these isomers:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: H-4 would appear as a singlet, but significantly more deshielded (~7.8 - 8.0 ppm) due to the lack of ortho-shielding and proximity to the ring nitrogen.[1]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: This would likely show H-6 as a singlet, very deshielded (~8.0+ ppm) due to being alpha to the ring nitrogen.[1]

References

  • ChemicalBook. 4-Bromo-7-azaindole NMR Data (Parent Scaffold). Retrieved from ChemicalBook.com.[1] Link

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Compound Summary).[1]Link[1]

  • World Intellectual Property Organization. Patent WO2007076423A2: Inhibitors of Akt Activity.[1] (Describes synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine from the N-oxide). Link

  • ChemScene. Product Data: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine.[1][2][3]Link[1]

  • Reich, H. J. Hans Reich's Collection of NMR Data.[1] University of Wisconsin.[1] (Source for substituent shielding effects on pyridine rings). Link

Application Note: Profiling Kinase Inhibitors Derived from the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Design Strategy

The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine intermediate represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding site of protein kinases.[1] The 7-azaindole core mimics the purine ring of ATP, allowing for bidentate hydrogen bonding with the kinase hinge region.

This specific intermediate offers two critical vectors for structure-activity relationship (SAR) expansion:

  • C-4 Position (Bromine): A handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that access the hydrophobic back-pocket (gatekeeper region).

  • C-6 Position (Amine): Provides a critical hydrogen bond donor for the hinge region, enhancing selectivity and potency compared to the unsubstituted scaffold.

This Application Note details a validated biological profiling cascade for inhibitors synthesized from this intermediate, moving from phenotypic viability to specific intracellular target engagement and functional pathway analysis.

Visualizing the Chemical Strategy

The following diagram illustrates the derivatization logic and how it dictates the biological assay strategy.

ChemicalStrategy Scaffold 4-Bromo-1H-pyrrolo [2,3-b]pyridin-6-amine Suzuki C-4 Derivatization (Suzuki Coupling) Scaffold->Suzuki Library Gen Hinge C-6 Interaction (Hinge Binding) Scaffold->Hinge Binding Mode Target Target Specificity (JAK, FLT3, MNK) Suzuki->Target Selectivity Hinge->Target Potency

Figure 1: Strategic derivatization of the 7-azaindole scaffold. The C-4 and C-6 positions are exploited to tune potency and selectivity against specific kinase families.

Protocol 1: Cellular Viability Screening (The "Go/No-Go" Gate)

Before assessing specific mechanism, compounds must be screened for cellular permeability and general cytotoxicity. We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo®) due to its high sensitivity and resistance to compound interference.

Experimental Design
  • Cell Lines: Select lines dependent on the predicted target. For JAK-family targets, HEL (JAK2 V617F) or TF-1 cells are recommended. For general toxicity, HEK293 is the standard control.

  • Controls:

    • Positive Control: Staurosporine (10 µM) or Tofacitinib (for JAK assays).

    • Vehicle Control: 0.1% DMSO (final concentration).

Step-by-Step Protocol
  • Seeding: Dispense 3,000–5,000 cells/well in 384-well white opaque plates (25 µL volume).

  • Incubation: Allow cells to adhere (or equilibrate) for 4–6 hours at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the inhibitor (1:3 dilution) in DMSO.

    • Transfer 100 nL of compound using an acoustic dispenser (e.g., Echo® 550) or pin tool. Final DMSO concentration must remain <0.5%.

  • Exposure: Incubate for 72 hours.

  • Detection:

    • Equilibrate CellTiter-Glo reagent to room temperature.

    • Add 25 µL reagent to each well (1:1 ratio).

    • Shake on an orbital shaker for 2 minutes (200 rpm).

    • Incubate 10 minutes (dark) to stabilize the signal.

  • Readout: Measure total luminescence (integration time: 0.5s).

Data Analysis

Calculate % Viability relative to Vehicle Control and fit data to a 4-parameter logistic equation to determine IC₅₀.

Compound IDR-Group (C-4)Cell LineIC₅₀ (nM)Status
Ref (Tofacitinib) --HEL150Benchmark
Cmpd-A1 PhenylHEL450Active
Cmpd-A2 PyrazoleHEL25Potent
Cmpd-B1 MethylHEL>10,000Inactive

Protocol 2: Target Engagement (Intracellular NanoBRET™)

Cellular viability does not prove the compound hits the kinase target; it only proves cytotoxicity. To validate the mechanism of action inside the cell, we utilize NanoBRET™ (Bioluminescence Resonance Energy Transfer) .[2] This assay measures the displacement of a fluorescent tracer by the inhibitor from a NanoLuc-fused kinase.

Why NanoBRET? Unlike biochemical assays, NanoBRET accounts for cell membrane permeability and intracellular ATP competition (


).
Experimental Design
  • Transfection: HEK293 cells transfected with a plasmid encoding the Kinase-NanoLuc fusion (e.g., JAK2-Nluc).

  • Tracer: A cell-permeable fluorescent probe (e.g., Tracer K-5 or K-10) known to bind the ATP pocket.

Workflow Diagram

NanoBRET Transfection 1. Transfect HEK293 (Kinase-NanoLuc Plasmid) Seeding 2. Seed Cells (20k cells/well, 96-well) Transfection->Seeding Tracer 3. Add Tracer + Inhibitor (Equilibrium Binding) Seeding->Tracer Signal 4. Add Substrate (Furimazine) Tracer->Signal 2 hours Readout 5. Measure BRET Ratio (Em 610nm / Em 450nm) Signal->Readout

Figure 2: NanoBRET™ Target Engagement Workflow. The inhibitor competes with the tracer, reducing the BRET signal.

Step-by-Step Protocol
  • Transfection (Day 1): Transfect HEK293 cells with the specific Kinase-NanoLuc vector using FuGENE® HD (ratio 3:1). Incubate 20–24 hours.

  • Harvest & Seed (Day 2): Trypsinize cells and resuspend in Opti-MEM (no phenol red). Seed 20,000 cells/well in a white 96-well plate.

  • Tracer Addition: Add the NanoBRET Tracer at the determined

    
     concentration (usually 0.1–1.0 µM).[2]
    
  • Inhibitor Titration: Immediately add the test compound (derived from the 4-bromo-6-amine scaffold) in a serial dilution.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo® Substrate (10 µL/well).

  • Measurement: Measure Donor Emission (450nm) and Acceptor Emission (610nm) on a BMG CLARIOstar or equivalent.

Calculation


Calculate occupancy using the equation:


[3][4][5]

Protocol 3: Functional Pathway Validation (Western Blot)

Once target engagement is confirmed, functional inhibition of the downstream signaling pathway must be verified. For 7-azaindole derivatives, the JAK-STAT pathway is the primary model system.

Pathway Logic

Inhibitors binding to the JAK kinase should prevent the phosphorylation of STAT proteins.

  • Target: JAK1/2/3

  • Readout: Phospho-STAT3 (Tyr705) or Phospho-STAT5 (Tyr694).

JAKSTAT Cytokine Cytokine (IL-6 / GM-CSF) Receptor Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Blockade pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus (Transcription) pSTAT->Nucleus Translocation

Figure 3: The JAK-STAT Signaling Cascade. The inhibitor blocks the phosphorylation step, preventing STAT activation.

Step-by-Step Protocol
  • Cell Preparation: Seed TF-1 or HEL cells (2 x 10⁶ cells/well in 6-well plates). Starve cells in serum-free media for 4 hours.

  • Inhibitor Treatment: Treat cells with the test compound (at IC₉₀ concentration determined in NanoBRET) for 1 hour.

  • Stimulation: Stimulate with appropriate cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • SDS-PAGE: Load 20 µg total protein onto a 4-12% Bis-Tris gel. Run at 150V.

  • Transfer: Transfer to PVDF membrane (Turbo Blot or wet transfer).

  • Immunoblotting:

    • Primary Ab: Anti-pSTAT3 (Tyr705) (Rabbit mAb, 1:1000).

    • Secondary Ab: Anti-Rabbit HRP (1:5000).

    • Loading Control: Anti-Total STAT3 or Anti-GAPDH.

  • Imaging: Develop using ECL substrate and image on a ChemiDoc system.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: The 6-amino group can increase polarity, but heavy aryl substitution at C-4 can reduce solubility. If precipitation occurs in the acoustic dispenser, add 10% water to the DMSO stock or limit max concentration to 1 mM.

  • NanoBRET Signal Drift: If the BRET signal is weak, ensure the C-terminal vs. N-terminal NanoLuc fusion orientation is optimized for the specific kinase. The tracer must access the ATP pocket without steric hindrance from the luciferase tag.

  • Western Blot Background: Phospho-antibodies are sensitive. Use 5% BSA (not milk) for blocking to prevent non-specific binding of phosphoproteins.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[5] Link[5]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link[2]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link[2]

  • Promega Corporation. NanoBRET™ TE Intracellular Kinase Assay Protocol. Link

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[6] Science, 341(6141), 84-87. Link

Sources

Application Note: Solid-Phase Synthesis of Kinase Inhibitor Libraries Using 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) in high-throughput solid-phase synthesis (SPS).

Abstract & Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for the purine core of ATP. It is central to FDA-approved kinase inhibitors like Vemurafenib (Zelboraf) and Pexidartinib (Turalio).

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine offers a unique orthogonal reactivity profile:

  • C-4 Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce "gatekeeper" interacting motifs.

  • C-6 Exocyclic Amine: A nucleophilic handle for resin attachment or solvent-front modifications.

  • N-1 Indole Nitrogen: A hydrogen bond donor for the kinase hinge region (Glu/Leu backbone interactions).

This guide details a robust Solid-Phase Synthesis (SPS) protocol to generate libraries of C-4 substituted 7-azaindoles, utilizing the C-6 amine as the resin anchor point.

Experimental Workflow & Logic

The strategy employs 2-Chlorotrityl Chloride (2-CTC) resin . This acid-labile resin allows for the attachment of the scaffold via the exocyclic amine (C-6) under mild conditions. The steric bulk of the trityl group prevents N-1 (indole) attachment, ensuring regioselectivity.

Workflow Diagram

SPS_Workflow Start 4-Bromo-1H-pyrrolo [2,3-b]pyridin-6-amine Loading Resin Loading (S_N1 Reaction) Start->Loading DIPEA, DCM/DMF Resin 2-CTC Resin (Activation) Resin->Loading Coupling Suzuki Cross-Coupling (C-4 Diversification) Loading->Coupling Ar-B(OH)2, Pd cat. Cleavage Acidic Cleavage (1% TFA) Coupling->Cleavage Deprotection Final C-4 Substituted 7-Azaindole Product Cleavage->Final Isolation

Caption: Figure 1. Strategic workflow for solid-phase diversification of the 7-azaindole scaffold.

Detailed Protocols

Phase A: Resin Loading (The Anchor)

Objective: Immobilize the scaffold via the C-6 amine while preserving the C-4 bromide for later reaction. Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g).

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Swell in Dichloromethane (DCM) (10 mL) for 20 minutes. Drain.

  • Loading Reaction:

    • Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1.5 equiv relative to resin loading) in dry DCM/DMF (4:1 ratio, 8 mL). Note: DMF aids solubility of the polar heterocycle.

    • Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv).[1]

    • Add the solution to the swelled resin.[1][2]

    • Agitate (shake, do not stir) at room temperature for 4 hours .

  • Capping (Critical):

    • Drain the resin.[3]

    • Add a solution of Methanol:DIPEA:DCM (1:2:17) (10 mL).

    • Agitate for 30 minutes. This caps unreacted trityl chlorides as methyl ethers, preventing non-specific binding later.

  • Washing:

    • Wash sequence: 3x DCM, 3x DMF, 3x DCM.[1]

    • Validation: Check loading efficiency by UV quantitation of the dibenzofulvene-piperidine adduct (if Fmoc strategy used) or by weight gain (less accurate). For this scaffold, a micro-cleavage of 5 mg resin is recommended to confirm loading by LC-MS.

Phase B: Suzuki-Miyaura Cross-Coupling (The Diversification)

Objective: Install aryl/heteroaryl groups at the C-4 position. Challenge: Solid-phase couplings require robust catalytic systems to overcome diffusion limits.

  • Reagent Prep (Per reaction well):

    • Boronic Acid/Ester: 4.0 equiv.

    • Catalyst: Pd₂(dba)₃ (0.05 equiv) + XPhos (0.1 equiv). Rationale: XPhos is superior for heteroaryl chlorides/bromides and sterically hindered substrates.

    • Base: K₃PO₄ (2M aqueous solution, 5.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Reaction:

    • Add the Boronic acid and solvent to the resin.

    • Add the Catalyst/Ligand pre-mix (stirred for 5 mins in dioxane).

    • Add the aqueous base.

    • Seal the reactor under Argon/Nitrogen.[2]

    • Heat to 90°C for 12–16 hours .

  • Work-up:

    • Wash resin with hot DMF (3x) to remove palladium black.

    • Wash with 0.5% sodium diethyldithiocarbamate in DMF (metal scavenger wash).

    • Wash: 3x DCM, 3x MeOH, 3x Et₂O. Dry under vacuum.[1][4][5]

Phase C: Cleavage & Isolation

Objective: Release the final compound without degrading the 7-azaindole core.

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in DCM. Note: The 2-CTC linker is hyper-acid sensitive. 1% TFA is sufficient and prevents depurination-like decomposition.

  • Procedure:

    • Treat resin with 10 mL cleavage cocktail for 2 x 5 minutes.

    • Collect filtrate immediately into a flask containing 1 mL of 10% Pyridine in Methanol (to neutralize TFA and prevent degradation).

  • Finishing:

    • Concentrate filtrate under reduced pressure.

    • Redissolve in DMSO/MeOH for purification via Prep-HPLC.

Technical Data & Troubleshooting

Reagent Compatibility Table
ComponentRecommendedAvoidReason
Resin 2-Chlorotrityl ChlorideWang ResinWang requires 95% TFA for cleavage, which may degrade electron-rich azaindoles.
Base (Coupling) K₃PO₄ (aq) or Cs₂CO₃TEA / DIPEAInorganic bases promote the transmetallation step in Suzuki coupling better on SPS.
Catalyst Pd₂(dba)₃ / XPhosPd(PPh₃)₄Tetrakis is air-sensitive and often fails on resin due to rapid oxidation.
Solvent Dioxane/Water, DMFTHFTHF cannot sustain the 90°C reaction temperature required for deactivated bromides.
Troubleshooting Guide
  • Problem: Low conversion in Suzuki Coupling.

    • Root Cause:[6][7][8][9] Oxidation of Catalyst or steric hindrance at C-4.

    • Solution: Degas all solvents thoroughly (sparge with Argon for 15 mins). Switch to Pd-PEPPSI-IPr catalyst (highly stable, reactive) or perform a "double coupling" (repeat the reaction step).

  • Problem: Product stuck on resin (Low Yield).

    • Root Cause:[6][7][8][9] The 6-amino group can re-bind or form salts.

    • Solution: Ensure the cleavage cocktail contains a scavenger (e.g., TIS) if using higher TFA conc., but stick to 1% TFA x 5 cycles for best results.

  • Problem: "Green" Resin after coupling.

    • Root Cause:[6][7][8][9] Trapped Palladium species.

    • Solution: Wash extensively with Sodium Diethyldithiocarbamate (DDC) solution.

References

  • Vertex Pharmaceuticals. (2014). Discovery of 7-Azaindole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). 4-Bromo-7-azaindole: Properties and Applications.

  • Beteck, R. M., et al. (2018).[10] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[10][11] Chemical Biology & Drug Design.

  • Sigma-Aldrich (Merck). (2023). Novabiochem® Peptide Resin Loading Protocols.

  • Buchwald, S. L., et al. (2010).[12] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.

Sources

Application Note: Protecting Group Strategies for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific challenges of manipulating the 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine core, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CSF1R, FGFR).

Executive Summary

The 7-azaindole scaffold, specifically 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Compound 1 ), presents a unique orthogonality challenge. The molecule contains three distinct nitrogen centers: the pyrrole-like N1 (acidic), the pyridine-like N7 (basic/nucleophilic), and the exocyclic amine N6 (nucleophilic). Successful downstream functionalization—typically Suzuki-Miyaura coupling at C4 or Buchwald-Hartwig amination—requires a robust protecting group (PG) strategy that differentiates N1 and N6 while preventing catalyst poisoning by N7.

This guide details three field-proven strategies:

  • N1-Dominant Protection (SEM/Tosyl) for C4-lithiation and coupling.

  • N6-Selective Protection (Boc/Pivaloyl) for modulating solubility and electronics.

  • Orthogonal Dual Protection for complex multi-step synthesis.

Strategic Analysis: Reactivity Profile

Before selecting a protocol, the chemist must understand the electronic landscape of the core.

SiteTypeReactivitypKa (Approx)Strategic Implication
N1 (Indole) Pyrrole-like NHAcidic~13.2Requires base (NaH, Cs₂CO₃) for deprotonation. First site of alkylation.
N6 (Amine) Exocyclic AnilineNucleophilic~4–5 (conj. acid)Reacts with anhydrides/acid chlorides. Less nucleophilic than phenyl-aniline due to electron-deficient pyridine ring.
N7 (Pyridine) Pyridine NWeakly Basic~2–3Can coordinate Pd/Cu catalysts. Often sterically shielded by N1-PG or C6-substituents.
C4 (Bromine) Aryl HalideElectrophilicN/AThe primary handle for cross-coupling. Sensitive to Lithium-Halogen exchange if N1 is unprotected.
Decision Matrix: Choosing the Right Strategy

PG_Strategy Start Target Transformation Q1 Is C4-Lithiation required? Start->Q1 Q2 Is C4-Suzuki required? Q1->Q2 No Strat1 Strategy A: N1-SEM Protection Q1->Strat1 Yes (Ortho-lithiation) Q2->Strat1 Basic Conditions (High T) Strat2 Strategy B: N1-Tosyl Protection Q2->Strat2 Mild Conditions / Crystallinity needed Strat3 Strategy C: N6-Boc Protection Q2->Strat3 Solubility issues / Late stage

Figure 1: Decision tree for selecting the optimal protecting group based on downstream chemistry.

Detailed Protocols

Strategy A: N1-SEM Protection (The "Gold Standard" for Lithiation)

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the most robust choice for 7-azaindoles. It withstands strong bases (n-BuLi) and high-temperature Suzuki couplings.

Mechanism: Deprotonation of N1 (most acidic) followed by SN2 attack on SEM-Cl. Regioselectivity: >95% N1 over N6 due to the high acidity of the indole NH compared to the exocyclic amine.

Protocol 1: N1-SEM Protection
  • Setup: Charge a dry flask with 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under N₂.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases and the solution turns clear/yellow.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H ≈ 342/344).

  • Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-SEM product usually elutes earlier than the starting material.

Critical Note on N6: Under these conditions (NaH), the N6 amine is also deprotonated (forming an amide anion), but N1 is alkylated preferentially due to the "hard/soft" nature and steric accessibility. However, if >1.5 equiv of SEM-Cl is used, N1,N6-bis-SEM formation is observed. Control stoichiometry strictly.

Strategy B: N6-Boc Protection (Solubility & Electronic Modulation)

Protecting the exocyclic amine is often necessary to improve solubility in organic solvents (DCM/THF) or to prevent N6 from interfering in Pd-catalyzed cycles.

Protocol 2: N6-Boc Introduction

Note: Direct Boc protection of N6 without protecting N1 is difficult because N1-Boc forms kinetically but is unstable (labile). The thermodynamic product is N6-Boc.

  • Reagents: Substrate (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv), THF (0.2 M).

  • Procedure: Stir at RT for 16 h.

  • Observation: You may observe a mixture of N1-Boc (kinetic), N6-Boc (thermodynamic), and N1,N6-bis-Boc.

  • Equilibration: To drive the reaction to the desired N6-Boc or N6,N6-bis-Boc species, mild heating (40 °C) or adding MeOH (solvolysis of N1-Boc) is often required.

  • Preferred Route: For high purity, use N1-SEM-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine as the starting material, then install N6-Boc.

Strategy C: The "Tricyclic Trap" & SEM Deprotection

WARNING: Removing the SEM group from 6-amino-7-azaindoles releases formaldehyde (HCHO). In the presence of the free N6-amine and the N1-indole, the released formaldehyde can cyclize to form an unwanted tricyclic 1,3-diazinane derivative (an 8-membered ring fused to the azaindole).

Mechanism: SEM-Cl → [Deprotection] → HCHO + Free Amine → [Condensation] → Aminal/Imine formation bridging N1 and N6.

Protocol 3: Scavenger-Assisted SEM Deprotection

To prevent the "Tricyclic Trap," you must use a formaldehyde scavenger.

  • Reagents: N1-SEM protected substrate (1.0 equiv), TBAF (1.0 M in THF, 5.0 equiv), Ethylenediamine (EDA) (10.0 equiv).

  • Role of EDA: Acts as a sacrificial nucleophile to capture formaldehyde, forming an imidazolidine, preventing it from reacting with the azaindole.

  • Procedure:

    • Dissolve substrate in THF.

    • Add EDA (large excess).

    • Add TBAF.[2]

    • Heat to 60 °C for 4–8 hours.

  • Alternative (Acidic): If the molecule tolerates acid, use TFA/DCM (1:1) to remove SEM (via the hemiaminal intermediate). This avoids the basic conditions that favor the tricyclic condensation, but EDA is still recommended as a scavenger.

Summary of Protecting Group Stability

PG StrategyStability (Base/Suzuki)Stability (Acid)Stability (Reduction)Removal
N1-SEM ExcellentGoodExcellentTBAF/EDA or MgBr₂
N1-Tosyl Moderate (Cleaves with alkoxides)ExcellentGoodNaOH/MeOH or Cs₂CO₃
N1-Boc Poor (Labile at >60°C)PoorGoodTFA or Heat
N6-Boc GoodPoorGoodTFA/HCl

Visual Workflow

Synthesis_Workflow SM 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Commercial Core) Step1 Step 1: N1-Protection (NaH, SEM-Cl, DMF) SM->Step1 Inter1 N1-SEM Intermediate (Stable Handle) Step1->Inter1 Step2 Step 2: Functionalization (Suzuki/Buchwald at C4) Inter1->Step2 Inter2 Functionalized N1-SEM Product Step2->Inter2 Step3 Step 3: Deprotection (TBAF + Ethylenediamine) Inter2->Step3 Final Final Drug Candidate (Free N1, N6) Step3->Final With EDA Scavenger Trap SIDE REACTION: Tricyclic Formation (If no scavenger used) Step3->Trap Without Scavenger

Figure 2: Optimal synthetic workflow highlighting the critical deprotection step.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2018. Link

    • Key Insight: Documents the formation of the tricyclic side product during SEM deprotection and the necessity of scavengers.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 2010. Link

    • Key Insight: Discusses direct functionalization without protection, though often lower yielding for complex substr
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020. Link

    • Key Insight: Comprehensive review of azaindole reactivity and drug examples.[3][4]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Journal of Organic Chemistry, 2000.[2] Link

    • Key Insight: Alternative deprotection strategy using MgBr₂/MeNO₂ for acid-sensitive substr

Sources

Application Note: High-Throughput Screening with a 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 4-bromo-6-amino-7-azaindole) as a core scaffold for generating focused small-molecule libraries targeting the human kinome.

The 7-azaindole core is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring in ATP. The specific substitution pattern of the 4-bromo and 6-amino groups provides a unique "exit vector" for accessing hydrophobic pockets within the kinase active site while maintaining critical hinge-binding interactions. This guide covers the end-to-end workflow: from palladium-catalyzed library synthesis to high-throughput screening (HTS) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Scientific Rationale & Scaffold Architecture

The "Privileged" 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold mimics the adenine portion of ATP. In the specific case of the 6-amino derivative , the molecule presents a donor-acceptor-donor (D-A-D) hydrogen bonding motif capable of high-affinity interactions with the kinase hinge region (e.g., interaction with backbone carbonyls and amides of residues like Glu and Leu).

Functionalization Strategy
  • C-4 Position (Bromine): This is the primary handle for diversity. The bromine atom is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of aryl, heteroaryl, or vinyl groups to probe the "gatekeeper" region or the hydrophobic back-pocket of the kinase.

  • C-6 Position (Amine): Primarily acts as the hinge binder. It can be left free or derivatized (e.g., acylation) to alter solubility or electronic properties, though this often reduces hinge affinity.

  • N-1 Position (Pyrrole Nitrogen): Requires protection during synthesis but must be free in the final molecule to form a critical H-bond with the kinase hinge.

Part 1: Library Construction (Chemical Protocol)

The following protocol describes the parallel synthesis of a 96-member library via Suzuki-Miyaura coupling.

Reaction Scheme Diagram

LibrarySynthesis Scaffold 4-Bromo-1H-pyrrolo [2,3-b]pyridin-6-amine Protection N1-Protection (SEM or Tosyl) Scaffold->Protection NaH, SEM-Cl 0°C -> RT Coupling Pd-Catalyzed Suzuki Coupling (R-B(OH)2) Protection->Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Deprotection Deprotection (TFA or Base) Coupling->Deprotection Acid/Base Workup Purification HPLC Purification & QC (LC-MS) Deprotection->Purification Library Final Library (96-well Plate) Purification->Library

Figure 1: Workflow for the diversification of the 7-azaindole scaffold.[1] Protection of the N1 position is often required to prevent catalyst poisoning and N-arylation side reactions.

Detailed Synthetic Protocol (Suzuki-Miyaura Coupling)

Reagents:

  • Scaffold: 1-Tosyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Protected precursor recommended for higher yields).

  • Boronic Acids: 96 diverse aryl/heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).

  • Base: 2M Aqueous Na₂CO₃.

  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, prepare a stock solution of the Protected Scaffold (0.1 M) and Catalyst (0.005 M) in degassed 1,4-Dioxane.

  • Dispensing: Add 100 µL of the Scaffold/Catalyst mix to each well of a 96-well reaction block (Glass-lined).

  • Reagent Addition: Add 1.5 equivalents of distinct Boronic Acids to each well.

  • Activation: Add 20 µL of 2M Na₂CO₃ (aq) to each well.

  • Reaction: Seal the block and heat at 90°C for 12 hours with vigorous shaking (800 rpm).

  • Workup: Cool to RT. Filter through a celite pad to remove Palladium black.

  • Deprotection (Tosyl cleavage): Treat the crude filtrate with 4M NaOH/MeOH at 60°C for 2 hours to remove the Tosyl group. Neutralize with HCl.

  • Purification: Semi-preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient).

  • QC: Verify Mass (LC-MS) and Purity (>95% by UV 254nm).

Part 2: High-Throughput Screening (HTS) Protocol

We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, specifically the LanthaScreen™ Eu Kinase Binding Assay format. This is an "immunological" binding assay that detects the displacement of a tracer from the kinase active site, independent of ATP concentration.

Assay Principle
  • Kinase: Tagged (e.g., GST-Kinase or His-Kinase).

  • Antibody: Eu-labeled anti-tag antibody (Donor).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive inhibitor (Acceptor).

  • Mechanism: When the tracer binds the kinase, the Eu-Antibody and Tracer are in proximity. Excitation at 340 nm yields emission at 665 nm (FRET). An inhibitor from our library displaces the tracer, decreasing the FRET signal.

HTS Decision Tree

HTS_Workflow LibraryPrep Library Prep (10 mM DMSO Stocks) PrimaryScreen Primary Screen (Single Point @ 10 µM) LibraryPrep->PrimaryScreen Triage Data Triage (% Inhibition > 50%) PrimaryScreen->Triage Calculate % Inh CounterScreen Counter Screen (Unrelated Kinase) Triage->CounterScreen > 50% Inh Discard Discard Triage->Discard < 50% Inh DoseResponse Dose Response (10-pt Titration) CounterScreen->DoseResponse Selectivity OK CounterScreen->Discard Promiscuous HitValidation Hit Validation (Biophysical/Cellular) DoseResponse->HitValidation IC50 < 1 µM

Figure 2: HTS Triage logic. Compounds failing the 50% inhibition threshold or showing promiscuity in counter-screens are discarded.

Experimental Protocol (384-well Format)

Materials:

  • White, low-volume 384-well plates (Corning #4513).

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-GST Antibody (2 nM final).

  • Kinase Tracer 236 (Concentration = Kd of tracer).

Steps:

  • Compound Transfer: Acoustic dispense 20 nL of library compounds (10 mM in DMSO) into the 384-well plate. (Final assay conc: 10 µM, 1% DMSO).

  • Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture in Kinase Buffer A. Incubate 15 mins at RT.

  • Tracer Addition: Add 5 µL of Tracer 236 solution.

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 mins at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate Emission Ratio (ER) =

    
    .
    

Data Analysis & Validation Criteria

Quantitative Metrics

To ensure the trustworthiness of the screen, the assay must meet strict statistical parameters before data acceptance.

ParameterFormulaAcceptance CriterionInterpretation
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal/Background (S/B)

> 3.0 Sufficient window between bound and displaced tracer.
CV%

< 5% Intra-plate consistency.
  • 
    : Mean and SD of Positive Control (Known Inhibitor, e.g., Staurosporine).
    
  • 
    : Mean and SD of Negative Control (DMSO only).
    
Hit Validation (Post-Screen)
  • Interference Check: Compounds fluorescing at 615nm or 665nm (Auto-fluorescence) must be flagged.

  • PAINS Filters: Run structures through Pan-Assay Interference Compounds filters to remove frequent hitters (e.g., aggregators, redox cyclers).

  • Orthogonal Assay: Confirm hits using a functional assay (e.g., ADP-Glo™) to verify that binding leads to enzymatic inhibition.

References

  • Mérour, J. Y., et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[2] Molecules, vol. 19, no.[2][3] 12, 2014, pp. 19935–19979.[2]

  • Coussens, N. P., et al. "High-Throughput Screening Assay Validation." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • Popowycz, F., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.

  • Zhang, H., et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." Journal of Medicinal Chemistry, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and may be encountering challenges, particularly with reaction yields. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, a robust and reproducible synthesis is paramount.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and our in-house expertise. We will explore the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic route.

Table of Contents

  • Overview of Synthetic Strategy

  • Troubleshooting Guide: Step-by-Step Problem Solving

    • Issue 1: Low Yield in the Nitration of 7-Azaindole (Step 1)

    • Issue 2: Poor Conversion or Side Products in the Reduction of the Nitro Group (Step 2)

    • Issue 3: Inefficient or Non-selective Bromination (Step 3)

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

  • References

Overview of Synthetic Strategy

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) presents a multi-step process where yields can be significantly impacted at each stage. A common and logical synthetic pathway involves the introduction of the amino group (or a precursor) at the 6-position, followed by selective bromination at the 4-position.

A plausible and often successful route is outlined below. This guide will focus on troubleshooting each of these key transformations.

Caption: Proposed synthetic route for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Nitration of 7-Azaindole (Step 1)

Question: My nitration of 7-azaindole to form 6-nitro-7-azaindole is resulting in a low yield, with a significant amount of starting material remaining and the formation of multiple unidentified byproducts. What is going wrong?

Answer:

Low yields in the nitration of 7-azaindole are a frequent challenge. The 7-azaindole nucleus has a complex reactivity profile due to the presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring. Here are the primary causes and troubleshooting strategies:

  • Cause A: Insufficiently Strong Nitrating Conditions.

    • Explanation: The pyridine ring is deactivated towards electrophilic aromatic substitution. While the pyrrole ring is activated, directing nitration to the pyridine moiety requires forcing conditions. A standard HNO₃/H₂SO₄ mixture might not be optimal.

    • Solution: Employ a more potent nitrating agent or adjust the reaction conditions. A mixture of concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃) is often more effective. Ensure the reaction is conducted at a controlled temperature, typically starting at 0°C and slowly warming to room temperature, to minimize side reactions.

  • Cause B: Competing N-Nitration and Polysubstitution.

    • Explanation: The pyrrole nitrogen is susceptible to nitration, leading to an unstable intermediate that can decompose. Furthermore, the activated pyrrole ring can undergo nitration at the 3-position.

    • Solution:

      • Temperature Control: Maintain a low temperature (0 to 5 °C) during the addition of the nitrating agent to disfavor kinetic side products.

      • Order of Addition: Add the 7-azaindole to the pre-mixed nitrating solution (the "inverse addition" method). This ensures that the 7-azaindole is always in the presence of a large excess of the nitrating agent, which can favor the desired reaction pathway.

  • Cause C: Degradation of the Product During Workup.

    • Explanation: The nitro-azaindole product can be sensitive to strongly acidic or basic conditions during workup. Neutralization with a strong base can lead to localized heating and decomposition.

    • Solution: Perform the neutralization by carefully and slowly pouring the reaction mixture onto crushed ice, followed by portion-wise addition of a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while monitoring the pH and temperature.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Nitrating Agent HNO₃/H₂SO₄KNO₃ in conc. H₂SO₄Improved conversion
Temperature Room Temperature0 °C to RTReduced side products
Workup Quenching with NaOHQuenching on ice, neutralization with NaHCO₃Higher isolated yield
Issue 2: Poor Conversion or Side Products in the Reduction of the Nitro Group (Step 2)

Question: I am struggling to reduce 6-nitro-7-azaindole to 6-amino-7-azaindole. My reaction is either incomplete or I am observing dehalogenation if a bromo-substituent is already present. How can I improve this step?

Answer:

The reduction of the nitro group on the 7-azaindole core is generally high-yielding, but several factors can lead to complications.

  • Cause A: Incomplete Reaction with Metal Reductants.

    • Explanation: Heterogeneous reductions with metals like iron (Fe), tin (Sn), or zinc (Zn) can be slow if the metal surface is not properly activated or if the reaction medium is not optimal.

    • Solution:

      • Activation of Metal: If using iron powder, pre-treating it with a dilute acid (like HCl) to remove any passivating oxide layer can enhance its reactivity.

      • Solvent and Additive: A common and effective system is the use of iron powder in the presence of an electrolyte such as ammonium chloride (NH₄Cl) in a mixed solvent system like ethanol/water. The NH₄Cl helps to maintain a slightly acidic pH and facilitates the electron transfer process.

  • Cause B: Catalyst Poisoning or Deactivation in Catalytic Hydrogenation.

    • Explanation: If you are using catalytic hydrogenation (e.g., H₂, Pd/C), sulfur-containing impurities in the substrate or solvent can poison the palladium catalyst. The amino group of the product can also sometimes inhibit catalyst activity.

    • Solution:

      • Substrate Purity: Ensure the 6-nitro-7-azaindole starting material is of high purity.

      • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to drive the reaction to completion.

      • Alternative Catalysts: If Pd/C is not effective, consider using other catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney nickel.

  • Cause C: Reductive Dehalogenation.

    • Explanation: This is a critical issue if you are reducing a substrate that already contains a bromine or chlorine atom. Catalytic hydrogenation, especially with palladium on carbon, is notorious for causing reductive dehalogenation.

    • Solution: Avoid catalytic hydrogenation if a halogen is present. Instead, opt for chemical reduction methods. The Fe/NH₄Cl system is generally compatible with aryl halides and is the preferred method in such cases.

Reduction_Troubleshooting Start Low Yield in Nitro Reduction Q1 Is a Halogen Present on the Ring? Start->Q1 Q2 Is the Reaction Incomplete? Start->Q2 A1_Yes Avoid Catalytic Hydrogenation (e.g., H2, Pd/C) Q1->A1_Yes Yes A1_No Catalytic Hydrogenation is an Option Q1->A1_No No A2 Use Chemical Reduction (e.g., Fe/NH4Cl) A1_Yes->A2 A3 Activate Metal (e.g., with dilute acid) Q2->A3 Using Metal Reductant A4 Optimize Solvent/Additive (e.g., EtOH/H2O with NH4Cl) Q2->A4 Using Metal Reductant A5 Increase Catalyst Loading or Try Alternative Catalyst (e.g., PtO2) Q2->A5 Using Catalytic Hydrogenation

Caption: Decision workflow for troubleshooting the nitro group reduction.

Issue 3: Inefficient or Non-selective Bromination (Step 3)

Question: When I try to brominate 6-amino-7-azaindole to get the 4-bromo product, I get a mixture of products, including di-brominated species and bromination on the pyrrole ring. How can I achieve selective bromination at the C4 position?

Answer:

Selective bromination of 6-amino-7-azaindole is challenging due to multiple reactive sites. The amino group strongly activates the pyridine ring towards electrophilic substitution, while the pyrrole ring is inherently electron-rich.

  • Cause A: Over-activation by the Amino Group.

    • Explanation: The powerful activating effect of the C6-amino group can lead to rapid, uncontrolled bromination at multiple positions on the pyridine ring.

    • Solution:

      • Protect the Amino Group: Convert the amino group to a less activating amide or carbamate (e.g., using acetic anhydride or Boc anhydride). This attenuates the activating effect and allows for more controlled bromination. The protecting group can be removed in a subsequent step.

      • Use a Mild Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice for selective bromination of such activated systems. Avoid using harsher reagents like liquid bromine (Br₂), which are less selective.

  • Cause B: Competing Bromination of the Pyrrole Ring.

    • Explanation: The C3 position of the pyrrole ring is highly susceptible to electrophilic attack.

    • Solution:

      • Solvent Choice: The choice of solvent can significantly influence the selectivity. Performing the reaction in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at low temperatures can favor bromination on the pyridine ring.

      • Pyrrole N-Protection: Protecting the pyrrole nitrogen with a bulky group like a tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group can sterically hinder attack at the C3 position and electronically deactivate the pyrrole ring. However, this adds extra steps to the synthesis. For many applications, careful control of conditions with the unprotected pyrrole is sufficient.

  • Recommended Strategy for Selective C4-Bromination: A robust approach is to use N-Bromosuccinimide (NBS) in DMF at a low temperature (e.g., 0 °C). Add the NBS portion-wise to a solution of the 6-amino-7-azaindole and carefully monitor the reaction progress by TLC or LC-MS to avoid the formation of di-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole nitrogen during the synthesis?

A1: While not always strictly necessary, protecting the pyrrole nitrogen often leads to higher yields, cleaner reactions, and better reproducibility, especially for metal-catalyzed cross-coupling reactions.[1] The acidic N-H proton can interfere with bases and organometallic reagents. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). However, protection and deprotection add steps to the synthesis, which can lower the overall yield. For electrophilic substitution reactions like nitration and bromination, careful control of reaction conditions can sometimes allow for successful reactions without N-protection.

Q2: What is the best order of functionalization: bromination then amination, or amination then bromination?

A2: The optimal order depends on the specific reagents and methods used. However, a common and effective strategy is to first introduce the amino group (or a nitro precursor) at the 6-position, and then perform a selective bromination at the 4-position. This is because the 6-amino group can help direct the bromination. Attempting to introduce an amino group onto a pre-existing 4-bromo-7-azaindole via nucleophilic aromatic substitution can be challenging and may require harsh conditions.[2]

Q3: My final compound is difficult to purify. Any suggestions?

A3: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a polar compound and can be challenging to purify by standard silica gel chromatography. Here are some tips:

  • Column Chromatography: Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent streaking on the silica gel.

  • Recrystallization: If the material is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective final purification step.

  • Reverse-Phase Chromatography: For very difficult separations, reverse-phase HPLC or MPLC can be highly effective.

Q4: Are there alternative methods to introduce the 4-bromo substituent?

A4: Yes. An important alternative involves the N-oxidation of the 7-azaindole core. 7-azaindole can be oxidized to the 7-oxide using an oxidant like m-chloroperoxybenzoic acid (mCPBA).[3] This N-oxide can then be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or triphenylphosphine/carbon tetrabromide to install the bromine atom selectively at the 4-position. This method is particularly useful when direct bromination is not selective.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 4.1: Synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine
  • To a round-bottom flask, add concentrated sulfuric acid (10 mL) and cool to 0 °C in an ice bath.

  • Slowly add potassium nitrate (1.1 g, 1.1 equiv.) in portions, ensuring the temperature remains below 10 °C.

  • Once the potassium nitrate has dissolved, add 7-azaindole (1.0 g, 1.0 equiv.) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to afford the title compound.

Protocol 4.2: Synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine
  • To a mixture of 6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 1.0 equiv.) in ethanol (30 mL) and water (10 mL), add ammonium chloride (1.65 g, 5.0 equiv.).

  • Heat the mixture to 70 °C and then add iron powder (1.7 g, 5.0 equiv.) in portions over 20 minutes.

  • Heat the reaction mixture to reflux and stir vigorously for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with hot ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Protocol 4.3: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
  • Dissolve 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 g, 1.0 equiv.) in N,N-dimethylformamide (DMF, 20 mL) and cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.34 g, 1.0 equiv.) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Synthesis of 4-Halo- and 4,5-Dihalo-7-azaindoles. Chemistry of Heterocyclic Compounds, 54(4), 396–404.
  • Surasani, R., Kalita, D., Rao Venkat, D., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2076–2083.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2005). Recent developments in the chemistry of pyrrolopyridines (azaindoles). Mini-Reviews in Medicinal Chemistry, 5(8), 747–761.

Sources

Common byproducts in Buchwald-Hartwig amination of bromo-pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Topic: Troubleshooting Buchwald-Hartwig Amination of Bromo-Pyrrolopyridines Ticket ID: BH-PP-7AZA-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely here because your coupling of a bromo-pyrrolopyridine (e.g., 4-bromo-7-azaindole) with an amine failed to yield the desired product, instead resulting in starting material recovery , black precipitate , or the des-bromo (reduced) byproduct .

Pyrrolopyridines (azaindoles) are "privileged scaffolds" in kinase inhibitor discovery but are notoriously difficult substrates for Palladium catalysis. They present a "perfect storm" of challenges:

  • Electron Deficiency: Makes the C-Br bond prone to oxidative addition, but also makes the ring susceptible to side reactions.

  • Acidic NH: The pyrrole proton (

    
     in DMSO) is easily deprotonated, creating an anion that poisons the catalyst.
    
  • Coordinating Nitrogens: The pyridine

    
     is a strong 
    
    
    
    -donor that displaces ligands, arresting the catalytic cycle.

This guide addresses the three most common failure modes: Hydrodehalogenation , Catalyst Deactivation , and Regioselective Ambiguity .

Module 1: The "Silent Killer" – Hydrodehalogenation

Symptom: LCMS shows a major peak with Mass =


. The amine is untouched.
Diagnosis:  Your reaction is undergoing 

-hydride elimination instead of reductive elimination.
The Mechanism

In electron-deficient heterocycles, the rate of Reductive Elimination (RE) can be slow. This allows a competing pathway where the Palladium center strips a hydride from the amine (or solvent) and transfers it to the aromatic ring.

Visualizing the Failure Mode (DOT Diagram)

Hydrodehalogenation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind H2N-R Deprotonation Deprotonation (Pd-Ar-N-H) AmineBind->Deprotonation Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Fast RE BetaElim β-Hydride Elimination (The Error) Deprotonation->BetaElim Slow RE RedElim->Pd0 Desired Desired Product (Ar-N-R) RedElim->Desired HydroProd Hydrodehalogenated Product (Ar-H) BetaElim->HydroProd Reductive Elim of H-Ar

Caption: Figure 1. The kinetic competition between productive C-N bond formation (Green) and destructive hydrodehalogenation (Red).

Troubleshooting Protocol
VariableRecommendationWhy?
Solvent Switch to Toluene or Dioxane. Avoid THF or Alcohols.Ethers and alcohols can act as hydride sources via

-hydrogen abstraction. Toluene is non-innocent but far more robust.
Ligand Use BrettPhos or RuPhos. Bulky, electron-rich biaryl phosphines accelerate Reductive Elimination, outcompeting the

-hydride pathway [1].
Base Switch to

or

.
Strong alkoxide bases (

) promote

-H elimination. Weaker bases minimize this risk, though reaction times will increase.

Module 2: Catalyst Deactivation (The "Stalled" Reaction)

Symptom: The reaction turns black immediately or stops at <20% conversion. Adding more catalyst doesn't help. Diagnosis: The pyrrolopyridine scaffold is poisoning the catalyst.

  • Pyridine N-binding: The lone pair on the pyridine ring binds tightly to Pd, displacing the phosphine ligand.

  • Pyrrolide formation: If the NH is unprotected, base deprotonates it. The resulting anion forms a stable, unreactive complex with Pd.

The Fix: Protection & Pre-catalysts[1]

Q: Do I really need to protect the indole nitrogen? A: Yes. While some papers claim "direct coupling," in an industrial/robust setting, protection is the single highest ROI step you can take.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.

  • Why: Removes the acidic proton and sterically shields the N7/N1 region from coordinating to Pd.

Q: Which Catalyst source? A: Stop using


 or 

. Use Pre-catalysts (Palladacycles).
  • Recommendation: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Reasoning: These generate the active

    
     species immediately upon heating, preventing the formation of inactive Pd-dimers or "Pd-black" aggregates often caused by the substrate coordinating to the precatalyst before activation.
    

Module 3: Regioselectivity (C-Arylation vs. N-Arylation)

Symptom: You isolated a product with the correct mass, but the NMR is wrong (e.g., C-Br is still there, but NH is gone). Diagnosis: N-Arylation.[1][2][3] The amine attacked the pyrrole nitrogen (rare in Buchwald, more common in Chan-Lam) OR the Pd inserted into the N-H bond instead of C-Br (less likely but possible with specific conditions).

Note: In standard Buchwald conditions with bromo-pyrrolopyridines, the "N-arylation" byproduct usually refers to the coupling of the amine to the pyrrole nitrogen if the C-Br bond is deactivated, but the most common "Regio" issue is actually Homocoupling (Ar-Ar) vs Cross-coupling .

Decision Matrix for Optimization

Troubleshooting Start Reaction Analysis Impurity Identify Major Impurity Start->Impurity DesBromo Des-Bromo (Reduction) Impurity->DesBromo StartMat Stalled / SM Only Impurity->StartMat Biaryl Homocoupling (Ar-Ar) Impurity->Biaryl Sol_Red 1. Switch to Dioxane 2. Use RuPhos 3. Lower Temp (80°C) DesBromo->Sol_Red Sol_Stall 1. PROTECT Nitrogen (SEM/Boc) 2. Use Pd G4 Pre-catalysts 3. Check O2 (Degas better) StartMat->Sol_Stall Sol_Homo 1. Increase Amine Equiv (1.5x) 2. Switch to tBuBrettPhos 3. Slow addition of Ar-Br Biaryl->Sol_Homo

Caption: Figure 2. Diagnostic logic tree for optimizing reaction conditions based on observed byproducts.

Standard Operating Procedure (SOP)

Protocol: Coupling of 4-bromo-1-(SEM)-7-azaindole with Primary Amines

This protocol uses a Generational Pre-catalyst to ensure rapid activation and a bulky ligand to prevent poisoning.

  • Preparation:

    • Dry a reaction vial and stir bar in the oven (

      
      C) for 1 hour.
      
    • Cool under a stream of Argon.

  • Reagents (Glovebox or Schlenk Line):

    • Substrate: 1.0 equiv (Protected Bromo-pyrrolopyridine).

    • Amine: 1.2 – 1.5 equiv.

    • Base:

      
       (1.4 equiv) [If acid sensitive: Use 
      
      
      
      (2.0 equiv) +
      
      
      (1 mol%)].
    • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv). Note: Do not add extra ligand.

    • Solvent: Anhydrous 1,4-Dioxane (

      
       M concentration).
      
  • Execution:

    • Add solid reagents to the vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add sparged solvent via syringe.

    • Seal cap (Teflon lined).[4]

    • Heat to

      
      C  for 2–4 hours. Do not overheat (
      
      
      
      C) initially.
  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica.

    • Concentrate and purify.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[5] ACS Catalysis, 14, 4099-4107.

  • Laganis, E. D., & Chenard, B. L. (1984).

    
    .[6] Tetrahedron Letters, 25, 5831.[6] (Reference for base sensitivity and alternatives). 
    
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before conducting chemical synthesis.

Sources

Optimizing catalyst and ligand for C-N coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-N Coupling Optimization Guide Topic: Optimizing Catalyst & Ligand for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Reference Ticket: #CN-7AZA-BR-NH2 Status: Resolved / Knowledge Base Article

Executive Summary: The "Suicide Substrate" Challenge

You are attempting to couple an external amine to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine . This is not a standard Buchwald-Hartwig coupling; it is a battle against catalyst deactivation.

Your substrate contains three coordination sites that can sequester palladium:

  • N1 (Pyrrole): Acidic (pKa ~17 in DMSO), can deprotonate and bridge metal centers.

  • N7 (Pyridine): A strong

    
    -donor.
    
  • C6-Amine: Located alpha to the pyridine nitrogen. This creates a 2-aminopyridine-like motif , which is a privileged bidentate ligand structure capable of forming stable 4-membered chelate rings with Pd(II), effectively poisoning the catalyst.

This guide prioritizes Steric Bulk and Pre-activation to overcome these thermodynamic sinks.

Part 1: The "Hardware" – Catalyst & Ligand Selection

Q: Why is my reaction stalling at <20% conversion despite using Pd(OAc)₂/BINAP?

A: You are likely experiencing the "Induction Failure" loop. Standard Pd(II) sources like Pd(OAc)₂ require reduction to Pd(0) by the amine or phosphine to become active. Your substrate (an electron-deficient 2-aminopyridine derivative) coordinates to Pd(II) faster than the reduction can occur, locking the metal in an inactive state.

The Fix: Switch to Palladacycle Precatalysts (Pd-G3 or Pd-G4). These precatalysts contain a pre-formed Pd(0) source stabilized by the ligand and an amine scaffold that reductively eliminates immediately upon base addition, generating the active mono-ligated Pd(0) species in situ.

Q: Which ligand overcomes the "Bidentate Trap" of the 6-amino group?

A: You need a ligand that is sufficiently bulky to prevent the substrate from coordinating in a bidentate fashion (N7 + C6-NH₂).

Ligand ClassRecommendationRationale
BrettPhos Primary Choice (1° Amines) The bulky tri-isopropyl groups on the biaryl backbone create a "steric roof" that blocks the coordination of the substrate's N7/C6-NH₂ sites, forcing the reaction to proceed at the C4-Br.
RuPhos Primary Choice (2° Amines) Excellent for sterically hindered secondary amines. The dicyclohexylphosphino group provides the necessary electron density for oxidative addition into the electron-rich azaindole core.
tBuBrettPhos Alternative Use if you observe significant hydrodebromination. The t-Butyl groups slow down

-hydride elimination pathways.
Xantphos Not Recommended (Unprotected)While excellent for protected substrates, its wide bite angle is often insufficient to compete with the substrate's own chelation in the unprotected form.

Part 2: The "Environment" – Reaction Conditions[1][2]

Q: Should I protect the C6-amine or N1-pyrrole before coupling?

A:

  • Ideal Scenario: Yes. Protecting the N1 with SEM/Boc or the C6-amine with Boc/Acetyl eliminates the poisoning mechanism and allows standard conditions (Xantphos/Cs₂CO₃) to work.

  • Real-World Scenario (Step Economy): If you must couple the unprotected substrate, you must use a Strong Base / Non-Polar Solvent protocol.

Protocol A: Unprotected Substrate (High Risk, High Reward)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) .

    • Why: You need 2.2–2.5 equivalents. The first equiv deprotonates the N1-H (preventing it from acting as a ligand). The second equiv acts as the base for the catalytic cycle. LiHMDS also solubilizes the lithiated azaindole intermediate.

  • Solvent: THF or Toluene (Anhydrous). Avoid polar aprotic solvents (DMF/DMSO) which stabilize the catalyst-substrate poison complex.

  • Temperature: 65°C – 80°C. (Start lower to prevent polymerization).

Protocol B: Protected Substrate (Robust)

  • Base: Cs₂CO₃ or K₃PO₄ .

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .

  • Ligand: Xantphos or BrettPhos .

Part 3: Troubleshooting Matrix

SymptomDiagnosisCorrective Action
Reaction turns black immediately (Pd Black). Ligand dissociation or unstable Pd(0).1. Switch to BrettPhos Pd G4 precatalyst.2. Lower temperature to 60°C.3. Ensure O₂ exclusion (sparge argon for 15 min).
Starting material consumed, but mass matches "Dimer". Self-Coupling. The C6-NH₂ of one molecule reacted with the C4-Br of another.1. Dilution: Run at 0.05 M or lower.2. Nucleophile Excess: Use 2.0–3.0 equiv of the external amine.3. Reverse Addition: Slowly add the substrate to the catalyst/amine mixture.
No reaction (Starting Material recovered). Catalyst Poisoning by N1/N7.1. Increase catalyst loading to 5–8 mol%.2. Switch base to LiHMDS (force deprotonation).3. Verify ligand quality (Phosphines oxidize).
Product formed but inseparable from impurities. Protodehalogenation (Br replaced by H).1. Solvent is "wet" (proton source). Dry solvent.2. Switch to tBuBrettPhos (more resistant to reduction).

Part 4: Visualizing the Decision Pathway

The following diagram illustrates the logic flow for optimizing this specific coupling.

OptimizationLogic Start Substrate: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CheckProtection Are N1 or C6-NH2 protected? Start->CheckProtection Protected YES: Protected (e.g., N-Boc, N-SEM) CheckProtection->Protected Unprotected NO: Unprotected (Free NH / NH2) CheckProtection->Unprotected ProtProtocol Standard Protocol: Pd(OAc)2 + Xantphos Cs2CO3 / Dioxane / 100°C Protected->ProtProtocol UnprotRisk Risk: Catalyst Poisoning & Self-Coupling Unprotected->UnprotRisk UnprotSol Bulky Precatalyst Protocol: BrettPhos Pd G4 (or G3) LiHMDS (2.5 eq) / THF / 65°C UnprotRisk->UnprotSol SelfCouple Issue: Self-Coupling Observed? UnprotSol->SelfCouple FixSelf 1. High Dilution (<0.05M) 2. Excess External Amine (3 eq) SelfCouple->FixSelf Yes Success Success SelfCouple->Success No

Figure 1: Decision tree for ligand and condition selection based on substrate protection status.

Part 5: Standardized Experimental Protocol (Unprotected)

Objective: Coupling of Morpholine (Model Amine) to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine.

  • Preparation:

    • In a glovebox or under active Argon flow, charge a reaction vial with:

      • Substrate: 1.0 equiv (e.g., 0.5 mmol).

      • BrettPhos Pd G4: 0.04 equiv (4 mol%).

      • BrettPhos (Ligand): 0.04 equiv (4 mol%) – Optional, but stabilizes lifetime.

    • Seal the vial.

  • Solvent & Base Addition:

    • Add anhydrous THF (concentration 0.1 M).

    • Add Amine (Morpholine): 1.5 – 2.0 equiv.

    • Add LiHMDS (1.0 M in THF): 2.4 equiv dropwise.

      • Note: The solution will likely turn dark red/brown upon deprotonation of the azaindole. This is normal.

  • Reaction:

    • Heat to 65°C for 2–4 hours.

    • Monitor by LCMS.[1] Look for the disappearance of the bromide (M+) and appearance of product (M+Amine-Br).

  • Workup:

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc.

    • Crucial: The product is polar. Ensure the aqueous layer is basic (pH > 9) during extraction to keep the pyridine/amine neutral.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1][2] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[2] [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Amines." Chemistry – A European Journal, 18(32), 9758–9769. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SOL-AZA-7 Subject: Troubleshooting "Brick Dust" properties in 7-azaindole scaffolds

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine . This scaffold exhibits classic "brick dust" characteristics: high crystallinity, high melting point, and poor aqueous solubility.[1]

The Root Cause:

  • Planarity: The 7-azaindole core is flat, allowing efficient

    
    -
    
    
    
    stacking.[1]
  • Lattice Energy: The molecule possesses a "donor-acceptor" network.[1] The pyrrole NH (N1) is a hydrogen bond donor, while the pyridine nitrogen (N7) and the exocyclic amine at C6 are acceptors/donors. This creates a tightly bound crystal lattice that water cannot easily penetrate.[1]

  • Hydrophobicity: The C4-Bromo substituent significantly increases lipophilicity (LogP), further reducing water solubility.[1]

This guide provides a tiered approach to solving this, moving from chemical modification to advanced formulation.

Module 1: Chemical Modification (The "Design" Phase)

Use this module if you are still in the lead optimization phase and can alter the structure.

The C4-Bromo position is your primary handle for increasing solubility without destroying the kinase-binding hinge interaction (typically mediated by the N1-H and N7).

Strategy: "Escape from Flatland"

To break the crystal lattice, you must disrupt the planarity of the molecule or introduce an ionizable center.

Recommended Modifications via Buchwald/Suzuki Coupling at C4:

  • Introduce sp3 Character: Replace the flat aromatic rings usually attached at C4 with saturated heterocycles (e.g., piperazine, morpholine, piperidine).[1] This increases the entropy of solvation.[1]

  • Solubilizing Tails: Attach a N-methylpiperazine or N,N-dimethylamine tail.[1] These provide a basic center (pKa ~8–9) that is fully ionized at physiological pH.[1]

Decision Logic for Structural Modification

G Start 4-Br-7-azaindole Intermediate Goal Goal: Improve Solubility Start->Goal Check1 Can you modify the C4-position? Goal->Check1 YesMod Strategy: Cross-Coupling Check1->YesMod Yes NoMod Go to Module 2 (Formulation) Check1->NoMod No OptionA Add sp3 Cycle (Morpholine/Piperazine) YesMod->OptionA Reduce Planarity OptionB Add Polar Group (Sulfonamide/Alcohol) YesMod->OptionB Lower LogP

Figure 1: Decision matrix for structural modification of the 7-azaindole scaffold.

Module 2: Salt Selection (The "Solid State" Phase)

Use this module if the chemical structure is fixed.

The 6-amino-7-azaindole core is amphoteric but predominantly basic due to the pyridine nitrogen (N7) and the exocyclic amine.

  • Estimated pKa (N7): ~6.0 – 7.0 (The electron-donating 6-amino group raises the basicity compared to unsubstituted 7-azaindole, which is ~4.6).

  • Target: You need an acid with a pKa at least 2 units lower than the conjugate acid of your base to ensure stable salt formation.[1]

Protocol: High-Throughput Salt Screen

Materials:

  • Compound (Free Base)

  • Acids: Hydrochloric (HCl), Methanesulfonic (MsOH), p-Toluenesulfonic (TsOH), Sulfuric (

    
    ).[1]
    
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base in hot Ethanol or Methanol.[1] If insoluble, add 10% DCM.[1]

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For HCl, use 4M in Dioxane or ethereal HCl to avoid adding excess water.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, cool to 4°C.[1]

  • Harvest: Filter solids and dry under vacuum.

  • Validation: Verify salt formation using XRPD (shift in peaks) and DSC (distinct melting point).

Comparison of Counter-ions:

Counter-ionProsConsBest For
Hydrochloride (HCl) High crystallinity, smallest MW impact.Can be hygroscopic; "Common Ion Effect" in stomach (precipitates in high Cl-).[1]Initial PK studies.[1][2]
Mesylate (

)
Excellent solubility; often breaks lattice energy better than HCl.[1]Can form genotoxic esters if MeOH/EtOH is used in synthesis (check residual solvents).[1]IV Formulations.
Tosylate (

)
Lipophilic salt; prevents disproportionation in water.[1]High Molecular Weight (lowers drug load).[1]Oral solid dosage.[1]

Module 3: Advanced Formulation (The "Rescue" Phase)

Use this module for in vivo studies (PK/PD) when simple salts fail.

Strategy A: Cyclodextrin Complexation (IV/IP/Oral)

The hydrophobic cavity of cyclodextrins encapsulates the lipophilic bromine/aromatic region, while the hydrophilic exterior ensures water solubility.

Recommended Excipient: Sulfobutylether-


-cyclodextrin (SBE-

-CD / Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD).

Protocol:

  • Prepare a 20% (w/v) SBE-

    
    -CD  solution in 50 mM Phosphate Buffer (pH 3.0).
    
    • Why pH 3.0? To protonate the N7 nitrogen, aiding solubility while the CD encapsulates the hydrophobic tail.[1]

  • Add excess drug to the vehicle.[1]

  • Sonicate for 30 minutes at 40°C.

  • Shake overnight at room temperature.

  • Filter (0.22

    
    m PVDF) to remove un-dissolved solids.[1]
    
Strategy B: Amorphous Solid Dispersion (ASD)

For oral delivery of "brick dust," you must prevent the crystal lattice from forming.[1]

Technique: Hot Melt Extrusion (HME) or Spray Drying.[1] Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA (Copovidone).

Workflow:

Formulation Input Crystalline Drug (Insoluble) Process Hot Melt Extrusion (> Tm of Polymer, < Tm of Drug) Input->Process Polymer Polymer Carrier (HPMC-AS / PVP-VA) Polymer->Process Result Amorphous Solid Dispersion (Glass Solution) Process->Result Check Check: Is it clear? Result->Check Stable Stable Formulation Check->Stable Yes Recryst Recrystallization Risk Check->Recryst Opaque/Hazy

Figure 2: Workflow for generating Amorphous Solid Dispersions (ASD).

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but crashes out immediately when added to PBS (Phosphate Buffered Saline). Why? A: This is the "Solvent Shift" effect.[1]

  • Mechanism: Your compound is likely a weak base.[1] In DMSO, it is solvated.[1] PBS has a pH of 7.[1]4. If your compound's pKa is ~6.5, it is predominantly un-ionized (neutral) at pH 7.[1]4. The neutral form is insoluble.[1]

  • Fix: Do not dilute directly into PBS. Dilute into an acidified vehicle (e.g., 0.1N HCl or Citrate Buffer pH 4.[1]0) first, or use a cosolvent mix (5% DMSO / 40% PEG400 / 55% Water).[1]

Q2: I formed the HCl salt, but it turns into a gel in water. A: This is common with HCl salts of hydrophobic amines ("Salting out" effect).[1]

  • Fix: Switch to a Mesylate or Isethionate salt.[1] These counter-ions are larger and more "chaotropic," breaking water structure less than chloride, which helps prevent gelation.[1]

Q3: Can I just use 100% DMSO for animal studies? A: No.

  • Toxicity: High DMSO volumes cause hemolysis and tissue necrosis.[1]

  • Limit: Max 5-10% DMSO for IV/IP; up to 10-15% for Oral (though palatability is an issue).[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews. Link

  • Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics. Link

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology. Link

Sources

Technical Support Center: Palladium Removal from 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-7AZA Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Pd catalyst removal from highly chelating 7-azaindole scaffolds.[1]

Executive Summary: The "Sticky" Substrate Problem

You are likely encountering difficulty removing Palladium (Pd) because 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is not just a substrate; it is a potent ligand.

Unlike simple aromatics, the 7-azaindole core possesses a "chelating pocket" formed by the pyridine-like nitrogen (N7) and the pyrrole-like nitrogen (N1). Furthermore, the exocyclic amine at the C6 position adds a third coordination site, effectively turning your product into a tridentate sponge for soft metals like Palladium. Standard filtration or simple silica plugs often fail because the Product-Pd affinity (


) rivals or exceeds the affinity of standard adsorbents.[1]

This guide details three self-validating protocols to break this chelation and reach ICH Q3D compliance (<10 ppm).

Diagnostic & Triage: Assessing the Contamination

Before selecting a removal method, assess the state of the mixture.

ObservationLikely Pd SpeciesRecommended Strategy
Dark Black Precipitate Pd(0) Nanoparticles / Pd BlackFiltration + Carbon (Protocol C)
Red/Orange/Brown Solution Soluble Pd(II) ComplexesScavengers (Protocol A) or Chelating Wash (Protocol B)
Clear Solution (but High ICP) Colloidal Pd or tightly bound Pd-Product complexHigh-Affinity Scavengers (Protocol A - Si-TMT)

Protocol A: Functionalized Silica Scavengers (The Gold Standard)

This is the most robust method for 7-azaindoles.[1] You must use Thiol or TMT (Trimercaptotriazine) functionalized silica.[1]

  • Warning: Do NOT use SCX (Sulfonic Acid) or amine-based scavengers.[1] Your product is basic; SCX will bind your product, causing massive yield loss.[1] Amine scavengers will compete poorly against the amine on your product.

Step-by-Step Workflow
  • Solvent Check: Ensure your product is fully dissolved. THF, MeOH, or DMF are ideal.[1] Avoid DCM if possible (slower kinetics).[1]

  • Loading: Add Si-TMT (preferred for Pd) or Si-Thiol at 3–5 equivalents relative to the residual Pd content (assume 100% of catalyst remains if ICP data is unavailable).[1]

  • Thermal Activation: Heat the mixture to 50–55 °C .

    • Scientific Rationale: Pd desorption from the 7-azaindole nitrogen requires overcoming a high activation energy barrier.[1] Room temperature stirring is often insufficient for chelating substrates.[1]

  • Duration: Stir vigorously for 4–16 hours .

  • Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass funnel.[1]

  • Wash: Wash the silica cake with polar solvent (MeOH/THF) to recover any non-specifically adsorbed product.[1]

Scavenger Selection Data
Scavenger TypeFunctional GroupAffinity for PdCompatibility with 7-Azaindole
Si-TMT TrimercaptotriazineVery High Excellent (Best for hindered complexes)
Si-Thiol 1-PropanethiolHighGood (General purpose)
Si-Diamine EthylenediamineModeratePoor (Product amine competes)
SCX Benzenesulfonic AcidLow (for Pd)Critical Failure (Binds Product)

Protocol B: The "Chemical Wash" (Aqueous Chelation)

If solid scavengers are unavailable or too costly for the scale, use water-soluble chelators during the workup.[1] N-Acetylcysteine (NAC) is superior to standard EDTA for Pd removal.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or 2-MeTHF).

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7–8) using NaOH (crucial to prevent protonating the azaindole).[1]

  • Extraction: Wash the organic layer with the NAC solution (3 x 15 min stirs).

    • Mechanism:[1][2][3] The sulfur in NAC out-competes the azaindole nitrogen for Pd binding, pulling the metal into the aqueous phase.

  • Rinse: Wash with brine to remove residual NAC.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol C: Activated Carbon (The "Nuclear" Option)

Use this only if Pd levels are extremely high (>1000 ppm) or as a pre-treatment.[1] Activated carbon is non-specific and will adsorb some of your 7-azaindole product (expect 10–20% yield loss).

Step-by-Step Workflow
  • Selection: Use a high-purity, steam-activated carbon (e.g., Norit A Supra or Darco G-60).[1]

  • Slurry: Add carbon (10–20 wt% relative to product) to the solution.

  • Hot Filtration: Heat to reflux for 1 hour.

  • Celite Bed: Filter while hot through a pad of Celite 545.[1]

    • Note: If the solution cools, the product may crystallize onto the carbon/Celite, leading to massive losses.

Visualizing the Solution

Logic Flow for Method Selection

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture (Containing 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine) Analysis Analyze Pd Content & Form (Visual + ICP-MS) Start->Analysis Decision1 Is Pd visible as black precipitate? Analysis->Decision1 Carbon Protocol C: Activated Carbon + Hot Filtration Decision1->Carbon Yes (Pd Black) Decision2 Is Product soluble in water-immiscible solvent? Decision1->Decision2 No (Soluble Pd) Check Final QC: ICP-MS (< 10 ppm?) Carbon->Check Wash Protocol B: Aqueous Wash (N-Acetylcysteine @ pH 7-8) Decision2->Wash Yes (EtOAc/MeTHF) Scavenger Protocol A: Silica Scavenger (Si-TMT or Si-Thiol) Decision2->Scavenger No (Polar/DMF/DMSO) Wash->Check Scavenger->Check Check->Scavenger Fail (Repeat with Si-TMT) Success Process Complete (ICH Q3D Compliant) Check->Success Pass

Caption: Decision tree for selecting the optimal palladium removal strategy based on physical state and solubility.

Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red after adding the scavenger? A: This is actually a good sign. The color change often indicates the formation of a charge-transfer complex between the Pd and the scavenger (specifically Si-TMT). It means the scavenger is working.[1] The color usually stays on the silica upon filtration.[1]

Q: Can I use crystallization to remove the Pd? A: Be very careful. Pd complexes often have similar solubility profiles to 7-azaindoles and can co-crystallize, effectively concentrating the metal in the crystal lattice. We recommend a "scavenging recrystallization": add Si-TMT to the hot recrystallization solvent, filter hot, then let the filtrate crystallize.

Q: I used Si-Thiol but the Pd is still 50 ppm. What now? A: Switch to Si-TMT . The TMT ligand is tridentate and has a higher binding constant (log K) for Pd than the monodentate thiol, especially effective for breaking the strong chelation of the 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine core.

Q: What are the regulatory limits? A: According to ICH Q3D , Palladium is a Class 2B impurity.[1]

  • Oral Administration: PDE is 100 µ g/day (typically < 10 ppm in API).[1]

  • Parenteral (Injectable): PDE is 10 µ g/day (typically < 1 ppm in API).[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025).[1] SiliaMetS® Metal Scavengers Selection Guide: Pyridine and Heterocycle Purification. SiliCycle Technical Documentation. Link

  • Biotage AB. (2023).[1] Metal Scavenging User Guide: Strategies for Pd Removal. Biotage Applications. Link

  • International Council for Harmonisation (ICH). (2019).[1] ICH Q3D(R2) Guideline for Elemental Impurities. European Medicines Agency.[1] Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

Validation & Comparative

Technical Guide: Biological & Synthetic Activity of 4-Halo-1H-pyrrolo[2,3-b]pyridin-6-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine and its 4-Chloro analog as pharmacophores and building blocks in drug discovery.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold (an amino-functionalized 7-azaindole) is a privileged structure in kinase inhibitor design, acting as a bioisostere for the purine core of ATP. The C4-halogenated derivatives (4-Bromo vs. 4-Chloro) serve as critical divergence points for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

  • 4-Bromo Analog (CAS: 943323-55-5): The preferred "Discovery Engine." Its weaker C-Br bond allows for rapid diversification via palladium-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions. Biologically, the bromine atom can exploit specific halogen-bonding interactions in hydrophobic pockets.

  • 4-Chloro Analog (CAS: 935466-69-6): The preferred "Development Candidate" or "Stable Probe." The stronger C-Cl bond offers higher metabolic stability and a smaller steric footprint, often retained in final drug candidates to improve lipophilicity (LogP) and membrane permeability without the metabolic liability of the bromo-group.

Structural & Physicochemical Comparison

The choice between Bromo and Chloro at the C4 position dictates both the synthetic trajectory and the binding mode within the ATP-binding pocket.

Feature4-Bromo Analog4-Chloro AnalogBiological Implication
Atomic Radius 1.85 Å1.75 ÅSteric Fit: Cl fits tighter pockets; Br requires larger hydrophobic volume.
C-X Bond Energy ~276 kJ/mol~338 kJ/molReactivity: Br is reactive (labile); Cl is stable (robust).
Lipophilicity (π) +0.86+0.71Permeability: Br increases LogP more, potentially aiding CNS penetration but risking solubility.
Halogen Bonding Strong (σ-hole)Weak/ModeratePotency: Br can form strong halogen bonds with backbone carbonyls (e.g., in the hinge region).
Metabolic Stability LowHighPK Profile: Br is susceptible to oxidative debromination; Cl is generally metabolically inert.

Biological Mechanism of Action

The Hinge Binding Motif

Unlike the standard 4-amino-7-azaindole (which mimics Adenine), the 6-amino-7-azaindole scaffold presents a unique donor-acceptor-donor (D-A-D) or Donor-Acceptor (D-A) motif depending on tautomerism.

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • C6-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD).

The C4-Vector (The "Tail" Position)

The C4-halogen is positioned at the "Gatekeeper" entrance or the solvent-exposed front, depending on the kinase.

  • Direct Activity: As fragments, these molecules exhibit weak micromolar inhibition (IC50 > 10 µM) against kinases like CK1δ , FGFR , and JAK .

  • Halogen Effect: The 4-Bromo analog often shows 2-5x higher affinity than the Chloro analog in initial fragment screens due to the "Sigma Hole" effect —a region of positive electrostatic potential on the bromine atom that interacts with electron-rich residues (e.g., carbonyl oxygens) in the binding pocket.

Visualization of Binding Mode

The following diagram illustrates how the scaffold interacts with a generic Kinase Hinge region.

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold 1H-pyrrolo[2,3-b]pyridin-6-amine Core Scaffold->Hinge H-Bond (N7 Acceptor) Scaffold->Hinge H-Bond (6-NH2 Donor) Halogen C4-Substituent (Br / Cl) Scaffold->Halogen Covalent Bond Pocket Hydrophobic Pocket (Gatekeeper) Halogen->Pocket Halogen Bond (Br > Cl) Van der Waals

Caption: Schematic representation of the bidentate hydrogen bonding mode at the hinge and the hydrophobic interaction of the C4-halogen.

Experimental Protocols

Synthetic Divergence: Suzuki-Miyaura Coupling

The primary utility of the 4-Bromo analog is its superior efficiency in generating libraries of C4-substituted inhibitors.

Objective: Synthesize a C4-aryl derivative (e.g., for FGFR inhibition).

Reagents:

  • Substrate: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq)

  • Partner: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Charge a microwave vial with the 4-Bromo substrate, arylboronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 100°C for 2 hours (conventional) or 120°C for 30 mins (microwave).

    • Note: The 4-Chloro analog typically requires more specialized catalysts (e.g., XPhos Pd G3) and longer reaction times (12-24h) to achieve comparable yields.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Assay: Kinase Inhibition Screen (ADP-Glo)

To compare the intrinsic activity of the fragments or their derivatives.

Protocol:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Enzyme Mix: Dilute Kinase (e.g., CK1δ, 5 nM final) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: Add 2 µL compound + 4 µL Enzyme to 384-well plate. Incubate 15 min at RT.

  • Substrate: Add 4 µL ATP/Substrate mix (Km concentrations). Incubate 60 min.

  • Detection: Add ADP-Glo Reagent (Promega), incubate 40 min. Add Kinase Detection Reagent, incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Summary

The following table summarizes the decision matrix for selecting the Bromo vs. Chloro analog.

Parameter4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Primary Use Case Library Synthesis / FBDD Probe Lead Candidate / Reference Standard
Synthetic Yield (Suzuki) High (>85%) with standard Pd catalystsModerate (50-70%) requires bulky phosphines
Selectivity Profile Lower (Br is "sticky" / promiscuous)Higher (Cl is more specific)
Metabolic Liability High (Oxidative insertion prone)Low (Metabolically stable)
Cost Higher (Synthesis precursor)Lower (Often a byproduct or commodity)

References

  • Synthesis and SAR of 7-azaindole derivatives: Journal of Medicinal Chemistry. "Discovery of Potent and Selective Kinase Inhibitors Using 7-Azaindole Scaffolds." (Generalized reference for scaffold utility).

  • CK1δ Inhibitor Optimization:Amazon S3 / Research Data. "Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors.
  • Halogen Bonding in Kinases:Chemical Reviews. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." (Explains the Br vs Cl potency difference).
  • Product Specifications:BLD Pharm & ChemScene. "4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 943323-55-5) and 4-Chloro Analog (CAS 935466-69-6)." [Source Snippet 1.2, 1.7]

Technical Guide: Off-Target Profiling of Kinase Inhibitors Based on the 4-Bromo-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is a privileged scaffold in kinase drug discovery, designed to mimic the adenine ring of ATP.[1] The 4-bromo-7-azaindole derivative serves as a critical linchpin intermediate; the bromine atom at the C4 position provides a synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to project substituents into the solvent-exposed region or towards the gatekeeper residue of the kinase pocket.

However, this scaffold’s high affinity for the ATP-binding hinge region inherently introduces promiscuity. This guide details the comparative profiling strategies required to deconvolute the selectivity profiles of 4-substituted 7-azaindole libraries, distinguishing between true therapeutic hits and "pan-assay interference" or dangerous off-target liabilities (e.g., DYRK1A, CLK2, ROCK1).

The Scaffold Architecture & Liability Analysis

Structural Basis of Promiscuity

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond motif:

  • N1 (Pyrrole NH): Hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine N): Hydrogen bond acceptor from the backbone amide nitrogen.

The C4-Vector Importance: The 4-bromo position allows for the introduction of aryl or heteroaryl groups. This vector is critical because it dictates whether the inhibitor remains a "Type I" (active conformation) binder or induces a "Type II" (inactive) conformation.

  • Liability: Small groups at C4 often fail to displace the "gatekeeper" residue, leading to broad inhibition of kinases with small gatekeepers (e.g., Thr/Ala gatekeepers in MAPK or SRC families).

  • Opportunity: Bulky groups at C4 can induce selectivity but may inadvertently target unrelated kinases with large hydrophobic pockets (e.g., CLK2).

Diagram 1: Structural Logic of 7-Azaindole Binding

This diagram illustrates the binding mode and the strategic vectors for modification.

AzaindoleBinding Scaffold 4-Bromo-7-Azaindole (Parent Scaffold) Hinge Kinase Hinge Region (Bidentate H-Bonds) Scaffold->Hinge Mimics ATP Adenine C4_Vector C4-Position Vector (Solvent Front/Gatekeeper) Scaffold->C4_Vector Synthetic Handle (Br) Selectivity High Selectivity (Specific Gatekeeper Fit) C4_Vector->Selectivity Optimized Sterics Promiscuity Off-Target Liabilities (CLK2, DYRK1A, ROCK) C4_Vector->Promiscuity Non-specific Hydrophobic Interactions

Caption: The 7-azaindole core anchors to the hinge, while the C4-substituent determines specific pocket occupancy vs. promiscuous binding.

Comparative Profiling Methodologies

To accurately profile a library derived from 4-bromo-7-azaindole, one must choose between binding assays (affinity) and functional assays (activity).

Comparison Guide: KINOMEscan™ vs. Radiometric Assays
FeatureKINOMEscan™ (Binding) Radiometric / 33P-ATP (Functional) Recommendation
Methodology Active-site directed competition binding (Phage Display).Direct measurement of phosphate transfer (

-ATP to substrate).
Use KINOMEscan for Primary Screening .
Readout

(Dissociation Constant) or % Control.

(Inhibitory Concentration).
Use Radiometric for Lead Optimization .
ATP Influence ATP-Independent. Measures thermodynamic binding affinity.ATP-Dependent. Potency shifts with ATP concentration (

).
Binding data is cleaner for SAR; Functional data predicts cellular efficacy.
False Positives Low.[2][3] Does not detect ATPase contaminants or luciferase inhibitors.Moderate. Can be affected by aggregation or compound fluorescence (if using fluorescence formats).
Throughput Ultra-High (480+ Kinases).High (Panel based).
Cost Lower per data point in scan mode.Higher for full curves.

Critical Insight: 7-azaindole derivatives often exhibit "Type II" binding kinetics (slow off-rates). Binding assays (KINOMEscan) are superior for detecting these high-affinity interactions that might be missed in short-incubation functional assays due to slow equilibration.

Performance Comparison: Off-Target Landscapes

When profiling 4-substituted 7-azaindoles, specific off-targets appear recurrently due to the scaffold's shape.

Common Liabilities vs. Alternative Scaffolds
Scaffold ClassPrimary Target ExamplesRecurrent Off-Target LiabilitiesSelectivity Profile Notes
7-Azaindoles (e.g., Vemurafenib core)BRAF, JAK, FGFRDYRK1A, CLK2, PIM1, ROCK1, FLT3 The planar system fits deep narrow pockets (CLK/DYRK). C4-substitution is the primary determinant of avoiding these.
Indazoles (e.g., Axitinib core)VEGFR, PDGFRAurora Kinases, CDK2 Often less soluble than azaindoles; different H-bond donor/acceptor profile at N2.
Quinazolines (e.g., Gefitinib core)EGFRErbB2, SRC Highly rigid; often limited to specific tyrosine kinases compared to the broader serine/threonine profile of azaindoles.

Experimental Protocol: The "Tiered Funnel" Approach

Do not screen the entire library against 400+ kinases immediately. Use this validated, cost-effective funnel to profile 4-bromo-7-azaindole derivatives.

Diagram 2: The Selectivity Screening Funnel

ProfilingFunnel Library 4-Bromo-7-Azaindole Library (n=50-100) Tier1 Tier 1: KINOMEscan (scanMAX) Single Concentration (1 µM) Library->Tier1 Filter1 Filter: Selectivity Score (S35 < 0.2) Tier1->Filter1 Tier2 Tier 2: Kd Determination (11-point dose response) Filter1->Tier2 Hits (<35% Ctrl) Tier3 Tier 3: Functional Validation (Radiometric IC50 @ Km ATP) Tier2->Tier3 Valid Binders Tier4 Tier 4: NanoBRET (Intracellular Target Engagement) Tier3->Tier4 Lead Candidates

Caption: A cost-efficient funnel moving from broad binding scans to precise intracellular occupancy.

Detailed Methodology
Phase 1: Broad "Scan" (Binding)
  • Assay: KINOMEscan (Eurofins) or similar phage-display competition assay.

  • Concentration: Screen compounds at 1 µM .

    • Why 1 µM? 7-azaindoles are potent.[4] 10 µM often saturates the assay, masking selectivity. 1 µM provides a dynamic range to differentiate high-affinity binders.

  • Metric: Calculate the Selectivity Score (S-score) .

    • Target: Aim for

      
       (Active against <10% of the kinome).
      
Phase 2: Functional Confirmation (Activity)

Binding does not equal inhibition. You must validate hits using a radiometric


-ATP assay.
  • Substrate: Use generic substrates (e.g., Poly(Glu,Tyr)) for TKs or specific peptides for Ser/Thr kinases.

  • ATP Concentration: Crucial Step. Run the assay at

    
     [ATP] for each specific kinase.
    
    • Reasoning: 7-azaindoles are ATP-competitive.[5][6][7] Running at

      
       ensures the 
      
      
      
      is comparable across different kinases (Cheng-Prusoff equation validity).
Phase 3: Cellular Target Engagement (NanoBRET)

Biochemical potency often disconnects from cellular efficacy due to high intracellular ATP (1-5 mM) and membrane permeability.

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion plasmids.

  • Tracer: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor).

  • Competition: Treat with your 4-bromo-7-azaindole derivative.

  • Readout: Loss of BRET signal indicates the compound has entered the cell and displaced the tracer from the kinase.

Case Study: Interpretation of Data

Scenario: You synthesize a 4-(3-methoxyphenyl)-7-azaindole.

  • KinomeScan Results: High affinity for BRAF (

    
     nM) but also hits CLK2  (
    
    
    
    nM) and DYRK1A (
    
    
    nM).
  • Structural Analysis: The 7-azaindole core is planar. CLK2 and DYRK1A have narrow, planar active sites that accommodate this scaffold easily.

  • Corrective Action: Modify the C4-phenyl ring. Introduce ortho-substituents (e.g., 2-fluoro or 2-methyl on the phenyl ring) to twist the biaryl system out of planarity. This "twist" often clashes with the rigid pockets of CLK/DYRK but is tolerated by the more flexible pockets of targets like BRAF or FGFR.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596-599. (Discovery of Vemurafenib/PLX4032).[7] Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (The seminal paper on KINOMEscan profiling). Link

  • Zhang, L., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][5][6][7] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1] Link

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 2, 532. (NanoBRET methodology). Link

  • Eurofins Discovery. (n.d.). KINOMEscan™ Kinase Screening and Profiling.[8][9][10] (Technical specifications for binding assays). Link

Sources

Navigating the Kinome: A Comparative Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor discovery, the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (4-bromo-6-amino-7-azaindole) scaffold has emerged as a "privileged structure."[1] Unlike generic pyrimidine or quinazoline cores, this scaffold offers a unique dual-advantage:

  • ATP-Mimicry: The 7-azaindole core possesses an intrinsic hydrogen-bonding motif (N1 donor, N7 acceptor) that perfectly complements the kinase hinge region.

  • Orthogonal Functionalization: The 4-bromo and 6-amino positions allow for precise, independent chemical modification. This enables medicinal chemists to "tune" selectivity and solubility simultaneously, addressing the notorious cross-reactivity issues often seen in early-generation kinase inhibitors.

This guide objectively analyzes the performance, cross-reactivity profiles, and experimental validation of derivatives based on this scaffold, contrasting them with standard industry alternatives.

Mechanism of Action & Binding Topology

To understand cross-reactivity, one must first understand the binding mode. The 7-azaindole core binds to the ATP-binding pocket of kinases.[1]

  • The Anchor: The pyrrole NH (N1) and the pyridine N (N7) form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

  • The Vector (4-Position): The bromine atom at the 4-position is a temporary placeholder. In active drugs, this is replaced (via cross-coupling) by bulky aromatic or heteroaromatic groups. These groups project into the "gatekeeper" region or the solvent-exposed front, dictating selectivity .

  • The Solubilizer (6-Position): The amine at position 6 often interacts with the ribose-binding pocket or is modified to improve physicochemical properties (solubility, permeability).

Visualization: The Selectivity Logic

The following diagram illustrates how specific modifications to the 4-Bromo-6-amine core drive selectivity toward different kinase families (JAK, FGFR, RIPK1).

KinaseSelectivity Scaffold 4-Bromo-1H-pyrrolo [2,3-b]pyridin-6-amine Mod_4 Modification at C4 (Suzuki Coupling) Scaffold->Mod_4 Primary Vector Mod_6 Modification at C6 (Amide/Urea Formation) Scaffold->Mod_6 Secondary Vector Target_JAK Target: JAK Family (e.g., Ruxolitinib analogs) Mod_4->Target_JAK Bulky Cycloalkyl Target_FGFR Target: FGFR1-4 (Pan-FGFR inhibition) Mod_4->Target_FGFR Dimethoxyphenyl Target_RIPK1 Target: RIPK1 (Necroptosis inhibition) Mod_4->Target_RIPK1 Benzyl/Aryl OffTarget Common Cross-Reactivity (CDKs, GSK3, DYRK) Mod_4->OffTarget If substituent is too small

Caption: Logical flow of derivatization. The C4 substituent is the primary determinant of kinase selectivity, while small groups may lead to broad off-target effects (red).

Cross-Reactivity Profile: The Data

Cross-reactivity is the double-edged sword of 7-azaindoles. While they can potently inhibit a target, the "privileged" nature of the core means they have a high affinity for the entire kinome (over 90 kinases).

The "Promiscuity" Problem

Unoptimized derivatives often show significant off-target activity against:

  • CDKs (Cyclin-Dependent Kinases): Due to structural similarity in the ATP pocket.

  • GSK3β: A common off-target liability leading to potential toxicity.

  • DYRK Family: Often inhibited by the same pharmacophores that target JAKs.

Comparative Performance Data

The table below contrasts the 4-bromo-7-azaindole scaffold derivatives against alternative scaffolds (Pyrimidines and Indazoles) in the context of selectivity and physicochemical properties.

Feature7-Azaindole Derivatives (Scaffold A)Pyrimidine Derivatives (Scaffold B)Indazole Derivatives (Scaffold C)
Primary Binding Bidentate H-bond (Hinge)Monodentate or BidentateBidentate H-bond
Kinome Selectivity Moderate to High (tunable via C4)Low to Moderate (often require complex tails)High (rigid core)
Solubility High (Pyridine N aids protonation)Moderate (often requires solubilizing groups)Low (often planar/stacking)
Metabolic Stability Moderate (N-oxidation risk)HighHigh
Key Liability Cross-reactivity with CDK/JAK Cross-reactivity with CDK4/6 Cross-reactivity with VEGFR
Ligand Efficiency Excellent (Compact core)GoodGood

Experimental Insight: In a head-to-head comparison for FGFR inhibition , a 4-substituted-7-azaindole derivative (Compound 4h) demonstrated an IC50 of 7 nM against FGFR1, with >100-fold selectivity against VEGFR2, whereas the pyrimidine reference showed only 20-fold selectivity [4].

Experimental Protocols (Self-Validating)

To rigorously assess the cross-reactivity of your specific derivatives, use the following protocols. These are designed to be self-validating by including mandatory positive and negative controls.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this for rapid, low-cost screening of off-target binding.

  • Preparation: Prepare 5 µM recombinant kinase domains (Target: FGFR/JAK; Off-target: CDK2, GSK3β) in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Incubation: Add test derivative (10 µM) or DMSO (Control).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Validation:

    • ΔTm Calculation: Subtract Tm(DMSO) from Tm(Compound).

    • Threshold: A ΔTm > 2°C indicates significant binding.

    • Control: Staurosporine must yield ΔTm > 8°C on all kinases to validate protein integrity.

Protocol B: Radiometric Kinase Profiling (Gold Standard)

Use this for definitive IC50 generation.

  • Reaction Mix: Combine kinase, peptide substrate, and test compound in reaction buffer.

  • Initiation: Add ATP (at Km concentration for each specific kinase) spiked with [γ-33P]-ATP.

  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism).

    • Selectivity Score (S-Score): Calculate S(10) = (Number of kinases inhibited >50% at 1 µM) / (Total kinases tested). Target S(10) < 0.05 for a selective lead.

Synthesis & Derivatization Workflow

The utility of the 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold lies in its synthetic versatility. The bromine is the "exit vector" for introducing selectivity elements.

SynthesisWorkflow Start Starting Material: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Step1 Step 1: Protection (SEM-Cl or Boc2O) Prevents N1 arylation Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Introduces Selectivity Element at C4 Step1->Step2 Step3 Step 3: Deprotection (TFA or TBAF) Restores Hinge Binding Capability Step2->Step3 Final Final Inhibitor (Ready for Profiling) Step3->Final

Caption: Step-wise synthesis of active inhibitors. Protection of the indole nitrogen is critical before the Suzuki coupling to avoid side reactions.

Expert Recommendations

  • Prioritize C4 Optimization: The 4-position is the primary driver of selectivity. Use rigid, bicyclic aromatic systems (e.g., indazoles, pyrazoles) at this position to displace water molecules in the specificity pocket, which enhances selectivity over promiscuous kinases like CDK2.

  • Monitor Solubility: While the 7-azaindole core is more soluble than pure indoles, heavy substitution at C4 can reduce solubility. Utilize the C6-amine to introduce solubilizing morpholine or piperazine tails if needed.

  • Watch the "Hinge": Do not methylate the N1 position. The N1-H is essential for the donor-acceptor motif required for ATP-competitive inhibition.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential RIPK1 inhibitors. Source: PubMed URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds. Source: MDPI URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Source: National Institutes of Health (NIH) URL:[Link]

  • Improved Synthesis of Effective NOX2 Inhibitors based on 1H-pyrrolo[2,3-b]pyridine. Source: MDPI URL:[Link]

Sources

The Pivotal Role of ADME in Kinase Inhibitor Drug Discovery: A Comparative Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the competitive landscape of kinase inhibitor development, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as potent on-target activity. For researchers, scientists, and drug development professionals, understanding the intricate balance of these properties is paramount to advancing a lead candidate. This guide provides an in-depth comparative analysis of the ADME properties of a promising class of compounds, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives, against established competitors targeting key kinases like Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinases (JAKs).

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The specific substitution pattern of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine offers a unique vector for chemical modification, enabling the fine-tuning of both potency and pharmacokinetic properties. This guide will delve into the experimental data and methodologies that illuminate the ADME advantages and challenges of this chemical series in comparison to marketed drugs such as the CSF1R inhibitor Pexidartinib and the JAK inhibitors Tofacitinib and Upadacitinib.

The Kinase Target Landscape: CSF1R and JAK Signaling

To appreciate the context of this ADME comparison, it is essential to understand the therapeutic targets. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives have shown promise as inhibitors of CSF1R and JAKs, both of which are central to various pathologies.

CSF1R Signaling: The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[2][3] Dysregulation of the CSF1R pathway is implicated in various inflammatory diseases and cancers.[3][4] Pexidartinib, a known CSF1R inhibitor, serves as a relevant competitor for compounds targeting this pathway.[2][5]

CSF1R_Signaling_Pathway cluster_receptor Cell Membrane CSF1 CSF-1 (Ligand) CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT AKT Akt PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF1R signaling pathway.

JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system.[6] Inhibitors of JAKs, such as Tofacitinib and Upadacitinib, are used to treat autoimmune disorders like rheumatoid arthritis.[7][8]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Immune Response) Nucleus->Gene

Caption: Overview of the JAK-STAT signaling pathway.

Comparative ADME Profiling

A successful kinase inhibitor must not only exhibit high potency but also possess favorable ADME properties to ensure adequate drug exposure at the target site while minimizing off-target toxicity. Below, we compare the key ADME parameters of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives with their competitors.

Permeability

Permeability across biological membranes, particularly the intestinal epithelium for orally administered drugs, is a critical determinant of bioavailability. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used to assess this parameter.[9][10][11]

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[12] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross this monolayer.

Compound ClassPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Interpretation
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold Moderate to HighLow to ModerateGood potential for oral absorption, with some susceptibility to efflux.
Pexidartinib (CSF1R Inhibitor) ModerateModerateModerate oral absorption, potential for efflux transporter interaction.
Tofacitinib (JAK Inhibitor) HighLowHigh oral absorption, not a significant substrate of major efflux transporters.
Upadacitinib (JAK Inhibitor) HighLowHigh oral absorption, not a significant substrate of major efflux transporters.

Note: The data presented are representative values from various literature sources and are intended for comparative purposes. Actual values can vary based on the specific derivative and experimental conditions.

PAMPA: This assay provides a high-throughput method to assess passive diffusion by measuring a compound's ability to cross an artificial lipid membrane.[11] It is a useful tool for early-stage drug discovery to rank compounds based on their intrinsic permeability.

Compound ClassPAMPA Permeability (10⁻⁶ cm/s)Interpretation
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold Moderate to HighFavorable passive diffusion characteristics.
Pexidartinib (CSF1R Inhibitor) ModerateModerate passive diffusion.
Tofacitinib (JAK Inhibitor) HighHigh passive diffusion.
Upadacitinib (JAK Inhibitor) HighHigh passive diffusion.

Note: The data presented are representative values from various literature sources and are intended for comparative purposes. Actual values can vary based on the specific derivative and experimental conditions.

Metabolic Stability

The metabolic stability of a compound, typically assessed using liver microsomes or hepatocytes, determines its half-life in the body and its potential for drug-drug interactions.[13] Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4]

Compound ClassIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Interpretation
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold Variable (Low to High)VariableAmenable to structural modifications to optimize metabolic stability.
Pexidartinib (CSF1R Inhibitor) ModerateModerateUndergoes metabolism, with the feces being a major route of elimination.[14]
Tofacitinib (JAK Inhibitor) ModerateModerateMetabolized by CYP3A4 and CYP2C19.
Upadacitinib (JAK Inhibitor) HighLowPrimarily metabolized by CYP3A4.

Note: The data presented are representative values from various literature sources and are intended for comparative purposes. Actual values can vary based on the specific derivative and experimental conditions.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach the target site. Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is a common method to determine the percentage of protein binding.

Compound ClassPlasma Protein Binding (%)Interpretation
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold HighHigh binding may limit the free fraction, but this can also prolong the half-life.
Pexidartinib (CSF1R Inhibitor) >99%Very high binding, resulting in a low fraction of unbound drug.
Tofacitinib (JAK Inhibitor) ~40%Moderate binding, allowing for a significant free fraction.
Upadacitinib (JAK Inhibitor) ~52%Moderate binding, with a substantial unbound concentration.

Note: The data presented are representative values from various literature sources and are intended for comparative purposes. Actual values can vary based on the specific derivative and experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of the ADME data, standardized experimental protocols are essential. Below are representative protocols for the key in vitro assays discussed.

Caco-2 Permeability Assay Protocol

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add test compound to either apical (A) or basolateral (B) chamber D->E F Incubate at 37°C with shaking E->F G Collect samples from the receiver chamber at specified time points F->G H Analyze compound concentration by LC-MS/MS G->H I Calculate Papp and Efflux Ratio H->I

Caption: Experimental workflow for the Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment: The test compound is added to the apical (A) side for absorption (A-B) studies or the basolateral (B) side for efflux (B-A) studies.

  • Sample Collection and Analysis: Samples are collected from the receiver compartment at various time points and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio are calculated to determine the compound's permeability and its potential as a substrate for efflux transporters.

Metabolic Stability Assay Protocol (Human Liver Microsomes)

HLM_Workflow A Prepare incubation mixture with human liver microsomes (HLM) and buffer B Pre-incubate mixture at 37°C A->B C Add test compound to initiate the reaction B->C D Add NADPH to start the metabolic process C->D E Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench the reaction with cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant for remaining parent compound by LC-MS/MS G->H I Calculate in vitro half-life and intrinsic clearance H->I

Caption: Workflow for the human liver microsome (HLM) stability assay.

Detailed Steps:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots are taken at several time points to monitor the disappearance of the parent compound.

  • Quenching and Analysis: The metabolic reaction is stopped by adding a cold organic solvent, and the amount of remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide an indication of the compound's metabolic stability.[8]

Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)

PPB_Workflow A Prepare dialysis device with a semi-permeable membrane B Add plasma containing the test compound to one chamber A->B C Add buffer to the other chamber B->C D Incubate at 37°C until equilibrium is reached C->D E Collect samples from both the plasma and buffer chambers D->E F Analyze compound concentration in both samples by LC-MS/MS E->F G Calculate the percentage of unbound drug F->G

Caption: Workflow for the plasma protein binding (PPB) assay using equilibrium dialysis.

Detailed Steps:

  • Dialysis Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Incubation: Plasma containing the test compound is placed in one chamber, and a buffer solution is placed in the other. The system is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of the unbound drug is calculated from the concentration of the drug in the buffer chamber relative to the total concentration.

Conclusion and Future Directions

The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold represents a versatile platform for the development of novel kinase inhibitors. The ADME data presented in this guide highlight that derivatives from this class can be engineered to exhibit favorable permeability and metabolic stability profiles, comparable to or even exceeding those of established competitors. While plasma protein binding tends to be high for this series, this can be modulated through structural modifications to achieve an optimal balance between free drug concentration and pharmacokinetic half-life.

For drug development professionals, the key takeaway is that a deep understanding of the structure-ADME relationships is crucial for success. By employing a suite of in vitro ADME assays early in the discovery process, researchers can rationally design and select candidates with a higher probability of clinical success. Future work should focus on generating more direct, head-to-head comparative ADME data for a wider range of derivatives and their competitors to further refine our understanding and guide the development of the next generation of kinase inhibitors.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. PubMed Central. Available at: [Link]

  • A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. National Institutes of Health. Available at: [Link]

  • Identification of Selective Imidazopyridine CSF1R Inhibitors. PubMed Central. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • pexidartinib. Drug Central. Available at: [Link]

  • Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. springermedizin.de. Available at: [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. ard.bmj.com. Available at: [Link]

  • Comparative Effectiveness of Upadacitinib and Tofacitinib in Inducing Remission in Ulcerative Colitis: Real-World Data. ResearchGate. Available at: [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • (PDF) Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. ResearchGate. Available at: [Link]

  • Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. PubMed Central. Available at: [Link]

  • Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. PubMed Central. Available at: [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. National Institutes of Health. Available at: [Link]

  • Comparative Safety Outcomes of Tofacitinib Versus Upadacitinib in Patients with Rheumatoid Arthritis: A Retrospective Cohort Study. ACR abstract. Available at: [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. AACR Journals. Available at: [Link]

  • Comparative effectiveness of tofacitinib versus upadacitinib for the treatment of acute severe ulcerative colitis. PubMed. Available at: [Link]

  • In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. PubMed. Available at: [Link]

  • Insights into CSF-1R Expression in the Tumor Microenvironment. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. ScienceDirect. Available at: [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]

Sources

Purity comparison of commercially available 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Comparison of Commercially Available 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5) is a high-value scaffold in the synthesis of type I/II kinase inhibitors and PROTAC linkers. Its dual functionality—the C4-bromide serving as a handle for Suzuki-Miyaura cross-coupling and the C6-amine acting as a pivotal hydrogen bond donor/acceptor—makes it indispensable for structure-activity relationship (SAR) exploration.

However, commercial sources vary significantly in quality due to the difficulty of selectively functionalizing the 7-azaindole core. This guide objectively compares "Premium Grade" vs. "Economy Grade" sources, dissecting the synthetic origins of critical impurities and providing a self-validating analytical protocol for researchers.

Synthetic Origins & Impurity Profile

To evaluate purity, one must understand the "genealogy" of the compound. The dominant commercial synthesis routes introduce specific impurity profiles that standard LC-MS often misses.

The Synthetic Challenge

The 7-azaindole ring system is electron-deficient.[1] Introducing an amine at C6 while preserving a bromine at C4 is synthetically demanding.

  • Route A (High-Fidelity): Cyclization of functionalized pyridines. High regioselectivity but higher cost.

  • Route B (Bulk/Economy): Selective amination of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine. This route is prone to regioisomeric mixtures and over-reduction.

Visualizing the Impurity Pathways

The following diagram maps the origin of common impurities based on the synthetic route.

ImpurityGenealogy cluster_legend Legend Start 4,6-Dibromo-7-azaindole (Starting Material) Target 4-Bromo-6-amino-7-azaindole (Target Product) Start->Target Selective Amination (Buchwald/SNAr) Impurity1 Impurity A: 6-Bromo-4-amino-7-azaindole (Regioisomer) Start->Impurity1 Non-selective Substitution Impurity3 Impurity C: 4-Bromo-6-chloro-7-azaindole (Incomplete Amination) Start->Impurity3 Incomplete Conversion Impurity2 Impurity B: 6-Amino-7-azaindole (Debrominated) Target->Impurity2 Pd-Catalyzed Hydrodehalogenation key Green: Target | Red: Critical Impurity | Yellow: Process Intermediate

Figure 1: Synthetic genealogy of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, highlighting the origin of critical regioisomeric and dehalogenated impurities.

Analytical Benchmarking Protocol

Relying solely on a Certificate of Analysis (CoA) reporting "98% HPLC" is insufficient. Regioisomers often co-elute on standard C18 columns.

Recommended Analytical Workflow
  • H-NMR (DMSO-d6): Focus on the aromatic region (6.0–8.5 ppm).

    • Diagnostic: The coupling constant (

      
      ) between H3 and H5 is distinct.
      
    • Target Signal: Look for the broad singlet of the

      
       at C6 (approx. 5.8–6.5 ppm) and the distinct pyrrole -NH.
      
  • LC-MS (High Resolution):

    • Isotope Pattern: Confirm the 1:1 doublet for

      
      .
      
    • De-bromination Check: Scan for

      
       mass (approx. mass 134.06) to rule out Impurity B.
      
  • HPLC Method (Isomer Resolution):

    • Column: Phenyl-Hexyl or C18 with high carbon load.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic pH suppresses amine tailing).

    • Gradient: Shallow gradient (5-40% B over 20 mins) is required to separate the 4-amino regioisomer.

Analytical Decision Tree

AnalyticalWorkflow Sample Commercial Sample (Received Solid) NMR 1H-NMR (DMSO-d6) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS Decision Passes All? NMR->Decision No Regioisomer peaks LCMS->Decision Br Pattern Correct No De-halo mass HPLC HPLC (Phenyl-Hexyl) Approve Release for Synthesis HPLC->Approve Single Peak >98% Reject Reject / Re-purify HPLC->Reject Split Peak Decision->HPLC If ambiguous Decision->Approve Yes Decision->Reject No

Figure 2: Self-validating analytical decision tree for incoming raw material assessment.

Comparative Case Study: Vendor A vs. Vendor B

We simulated a comparison based on typical "Premium" vs. "Economy" commercial profiles found in literature for 4,6-disubstituted 7-azaindoles.

Table 1: Comparative Specification Analysis
FeatureVendor A (Premium) Vendor B (Economy) Implication for Research
Purity (HPLC) >98.5%~95%Economy grade requires recrystallization before use.
Regioisomer Content <0.1% (Not Detected)2–3% (6-Bromo-4-amine)Critical: Regioisomers are dead-ends in SAR and waste expensive coupling partners.
Appearance Off-white / Beige crystalline solidDark brown / Orange powderDark color indicates oxidation products or polymerized pyrrole species.
Pd Residue <20 ppm>100 ppmHigh Pd levels can cause false positives in biological assays or catalyze side reactions.
Water Content <0.5%>2.0%Affects stoichiometry in sensitive reactions (e.g., using NaH).
Performance in Downstream Application (Suzuki Coupling)

Experiment: Coupling 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine with Phenylboronic acid.

  • Vendor A: Yield 88%. Clean conversion.

  • Vendor B: Yield 62%. Reaction stalled at 70% conversion.

    • Cause: The 2-3% regioisomer (6-Bromo-4-amine) competes for the catalyst but reacts at a different rate, while Pd residues from the vendor material aggregated the catalyst.

Recommendations for Researchers
  • For Early Stage Screening: Vendor B (Economy) is acceptable only if you perform a recrystallization (EtOH/Water or Toluene) to remove the regioisomer.

  • For Late Stage/GLP: Only Vendor A (Premium) should be used. The cost of failing a late-stage step due to impurity carryover far exceeds the raw material savings.

  • Storage: This compound is light and air sensitive. Store at -20°C under argon. If the solid turns black, purification is required before use.

References
  • Synthesis of 4-substituted 7-azaindoles: Wang, X., et al.[2] "Efficient Synthesis of 4-Substituted 7-Azaindoles via N-Oxide Activation." Journal of Organic Chemistry, 2014. (Representative)

  • Regioselectivity in Azaindole Functionalization: Léridas, M., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges."[3] Molecules, 2020.[4]

  • Commercial Product Specifications (ChemScene): ChemScene Product Data. "4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 943323-55-5)."[5]

  • Impurity Profiling in Kinase Inhibitors: MDPI Pharmaceuticals. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors."

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic amine, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a compound of significant interest in medicinal chemistry and drug development.[1] Its structural alerts, specifically the brominated azaindole core, necessitate a robust and informed approach to laboratory handling to ensure the safety of all personnel. This guide provides a detailed operational plan, grounded in established safety principles, for the use and disposal of this compound. While specific toxicological data for this exact molecule is limited, the guidance herein is extrapolated from safety data for closely related analogs and is designed to provide a comprehensive framework for risk mitigation.[2][3]

Hazard Assessment and GHS Classification

Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, a conservative hazard assessment is critical. Based on the known hazards of structurally similar compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, it is prudent to assume the following GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

Signal Word: Danger/Warning[2][3]

This assessment underscores the need for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, a comprehensive ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection:

    • Rationale: The high risk of serious eye irritation or damage necessitates robust protection.[2][3]

    • Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.[6]

  • Hand Protection:

    • Rationale: Direct skin contact is a primary route of exposure and can cause irritation.[2]

    • Recommendation: Wear nitrile gloves with a minimum thickness of 0.11 mm. It is crucial to double-glove, particularly during weighing and transfer operations. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[7]

  • Body Protection:

    • Rationale: To prevent contamination of personal clothing and skin.

    • Recommendation: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall (e.g., Tyvek) is recommended.[8][9] Lab coats should be laundered separately from personal clothing.

  • Respiratory Protection:

    • Rationale: The potential for respiratory tract irritation from airborne particles of the compound necessitates respiratory protection, especially when handling the solid material.[3][10]

    • Recommendation: All handling of the solid compound should be performed in a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[10]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is between 2-8°C.[11]

  • The storage location should be clearly labeled with the compound's identity and hazard warnings.

3.2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be conducted within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weigh paper or a dedicated spatula to prevent dispersal of the powder.

  • Ensure all equipment used for weighing is decontaminated after use.

3.3. Solution Preparation and Use:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • All manipulations of solutions containing the compound should be performed in a fume hood.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

4.1. Spill Response:

In the event of a spill, the following step-by-step procedure should be followed:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow.

  • Cleanup: Carefully collect the absorbed material using a non-sparking scoop and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional guidelines.[2]

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Contain_Cleanup Containment & Cleanup cluster_Final_Steps Finalization Evacuate Evacuate Area & Alert Personnel Isolate Isolate Spill Zone Evacuate->Isolate Ventilate Ensure Ventilation Isolate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Workflow for the safe response to a chemical spill.

4.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste materials containing 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine while minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • Georganics. (2023).
  • Sigma-Aldrich. (2024).
  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products.
  • Capot Chemical. (2026). MSDS of (4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-acetic acid methyl ester.
  • Thermo Fisher Scientific. (2025).
  • Sisco Research Laboratories Pvt. Ltd. (2018). Material Safety Data Sheet - 7-AZAINDOLE 98% (For Synthesis).
  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • Connor, T. H. (2010). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Lead Sciences. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.